(10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Description
Properties
Molecular Formula |
C19H34O2 |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3 |
InChI Key |
KMXSXYSNZMSDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of action of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Technical Guide: Mechanism of Action & Experimental Application of (10E,12Z)-Methyl 10,12-Octadecadienoate
Executive Summary
(10E,12Z)-Methyl 10,12-Octadecadienoate (Methyl t10,c12-CLA) is the methyl ester derivative of the bioactive trans-10, cis-12 conjugated linoleic acid isomer. Unlike its free fatty acid counterpart, the methyl ester exhibits enhanced lipophilicity, facilitating passive membrane transport. Upon cellular entry, it functions primarily as a lipophilic prodrug , undergoing intracellular hydrolysis to release the active t10,c12-CLA moiety.
This isomer is distinct from the cis-9, trans-11 variant (rumenic acid) and is characterized by potent anti-adipogenic , pro-apoptotic , and inflammatory-modulating properties. Its primary mechanism involves the repression of PPAR
Chemical Identity & Physicochemical Properties
-
IUPAC Name: Methyl (10E,12Z)-octadeca-10,12-dienoate
-
Molecular Formula: C
H O -
Molecular Weight: ~294.47 g/mol
-
Solubility: Insoluble in water; soluble in ethanol, DMSO, and dimethylformamide (DMF).
-
Stability: Susceptible to oxidation; requires storage at -20°C under inert gas (Ar/N
).
Structural Significance: The methyl ester cap at the C1 position neutralizes the carboxylic acid charge, significantly increasing the partition coefficient (LogP). This modification allows for rapid, transporter-independent diffusion across the plasma membrane, unlike the free fatty acid which often relies on CD36 or FATP transporters.
Core Mechanism of Action
The biological activity of (10E,12Z)-Methyl 10,12-Octadecadienoate is a multi-stage process involving uptake, bioactivation, and nuclear receptor modulation.
Cellular Uptake & Bioactivation
-
Passive Diffusion: The methyl ester crosses the lipid bilayer via passive diffusion due to its high lipophilicity.
-
Hydrolysis: Cytosolic carboxylesterases (CES1/CES2) hydrolyze the ester bond, releasing methanol and the active (10E,12Z)-octadecadienoic acid (t10,c12-CLA) .
-
Acyl-CoA Formation: The free acid is rapidly converted to t10,c12-CLA-CoA by Acyl-CoA Synthetase (ACSL), trapping it within the cell and preparing it for metabolic insertion or signaling.
Lipid Metabolism Modulation (Anti-Adipogenic)
The active metabolite acts as a potent antagonist/repressor of key lipogenic transcription factors:
-
PPAR
Antagonism: It physically interacts with the Peroxisome Proliferator-Activated Receptor gamma (PPAR ) ligand-binding domain but recruits co-repressors rather than co-activators. This suppresses the expression of downstream targets like FABP4 and GLUT4. -
SREBP-1c Proteolytic Inhibition: It inhibits the proteolytic cleavage of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), preventing the release of the mature transcription factor. This halts the transcription of FASN (Fatty Acid Synthase) and SCD1 (Stearoyl-CoA Desaturase-1), reducing triglyceride synthesis.
Oncology: Pro-Apoptotic Signaling
In cancer models (e.g., colon HCT-116, breast MCF-7), the compound induces apoptosis via the intrinsic mitochondrial pathway:
-
Bax/Bcl-2 Ratio: Treatment upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic Bcl-2.
-
Mitochondrial Permeabilization: This shift triggers cytochrome c release, activating Caspase-9 and subsequently Caspase-3/7, leading to programmed cell death.
Visualization: Signaling Pathway
The following diagram illustrates the conversion of the methyl ester and its downstream effects on gene regulation.
Caption: Pathway illustrating the hydrolysis of the methyl ester prodrug and the divergent downstream effects of the active t10,c12-CLA metabolite on lipid metabolism and apoptosis.
Experimental Protocols
To ensure reproducibility, the methyl ester must be solubilized and delivered effectively. Direct addition to aqueous media results in precipitation and erratic dosing.
Protocol A: Preparation of BSA-Conjugated Stock (Self-Validating System)
Rationale: Conjugating the hydrophobic methyl ester to Bovine Serum Albumin (BSA) mimics physiological transport (albumin binding) and ensures bioavailability.
-
Primary Stock (100 mM):
-
Dissolve 29.4 mg of (10E,12Z)-Methyl 10,12-Octadecadienoate in 1 mL of sterile, anhydrous Ethanol or DMSO.
-
Validation: Solution must be optically clear. If cloudy, sonicate for 10s.
-
-
BSA Vehicle (10%):
-
Dissolve fatty acid-free BSA in PBS (pH 7.4) to a 10% (w/v) concentration.[1] Filter sterilize (0.22 µm).
-
-
Conjugation (5 mM Working Solution):
-
Slowly add 50 µL of Primary Stock to 950 µL of warm (37°C) BSA Vehicle while vortexing vigorously.
-
Molar Ratio: Aim for a ~2:1 to 4:1 Fatty Acid:BSA molar ratio.
-
Incubation: Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Protocol B: Cell Treatment (Adipocyte Differentiation Inhibition)
Target: 3T3-L1 Preadipocytes[2]
-
Seeding: Seed cells at 5,000 cells/cm² in DMEM + 10% Calf Serum.
-
Differentiation Induction (Day 0): Two days post-confluence, switch to Differentiation Media (DMEM + 10% FBS + MDI cocktail: 0.5 mM IBMX, 1 µM Dexamethasone, 1 µg/mL Insulin).
-
Treatment:
-
Add the BSA-conjugated Methyl Ester to a final concentration of 30 µM .
-
Control: Treat parallel wells with BSA-Vehicle + Ethanol only.
-
-
Maintenance: Refresh media and treatment every 48 hours.
-
Assay (Day 8): Fix cells with 4% paraformaldehyde and stain with Oil Red O to visualize lipid droplets.
Data Summary: Quantitative Benchmarks
The following table summarizes expected gene expression shifts in human adipocytes treated with 30 µM (10E,12Z)-Methyl Ester (via hydrolysis) for 24-48 hours.
| Gene Symbol | Protein Name | Direction | Fold Change (Approx) | Physiological Outcome |
| SREBP-1c | Sterol Regulatory Element-Binding Protein 1 | ▼ Down | 0.4x | Reduced lipogenic drive |
| FASN | Fatty Acid Synthase | ▼ Down | 0.3x | Decreased FA synthesis |
| SCD1 | Stearoyl-CoA Desaturase-1 | ▼ Down | 0.1x - 0.2x | Reduced desaturation (marker of t10,c12 activity) |
| GLUT4 | Glucose Transporter Type 4 | ▼ Down | 0.5x | Insulin resistance phenotype |
| IL-6 | Interleukin-6 | ▲ Up | 2.5x | Pro-inflammatory response |
| Bax | Bcl-2-associated X protein | ▲ Up | 1.8x | Apoptosis initiation (in cancer lines) |
Visualization: Experimental Workflow
Caption: Step-by-step workflow for preparing and applying (10E,12Z)-Methyl 10,12-Octadecadienoate in vitro.
References
-
Pariza, M. W., et al. (2001). "The biologically active isomers of conjugated linoleic acid." Progress in Lipid Research.
-
Brown, J. M., et al. (2003). "Trans-10, cis-12, but not cis-9, trans-11, conjugated linoleic acid attenuates lipogenesis in primary cultures of stromal vascular cells from human adipose tissue." Journal of Nutrition.
-
Kennedy, A., et al. (2010). "The metabolic significance of conjugated linoleic acid in humans." Advances in Nutrition.
-
BenchChem. (2025).[3] "The Biological Activity of Conjugated Linoleic Acid Methyl Esters: A Technical Guide." BenchChem Technical Library.
-
Park, Y., et al. (2000). "Mechanism of body fat modulation by conjugated linoleic acid (CLA)." Faseb Journal.
Sources
- 1. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-10, cis-12 conjugated linoleic acid increases fatty acid oxidation in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Isomerization of linoleic acid to (10E,12Z)-CLA methyl ester
An In-depth Technical Guide to the Isomerization of Linoleic Acid to (10E,12Z)-CLA Methyl Ester
Abstract
Conjugated linoleic acids (CLAs) are a class of positional and geometric isomers of linoleic acid, with the (10E,12Z) isomer being of significant interest due to its distinct biological activities, including its role in regulating lipid metabolism and body composition.[1][2] This technical guide provides a comprehensive overview of the methodologies for the synthesis of (10E,12Z)-CLA methyl ester through the isomerization of linoleic acid. We will delve into the core principles of various catalytic systems, including alkali-catalyzed, metal-catalyzed, and enzymatic methods, providing detailed, field-proven protocols for each. The guide is intended for researchers, chemists, and drug development professionals, offering the causal insights behind experimental choices to ensure reproducible and optimized outcomes. We will further explore the critical downstream processes of esterification, purification, and state-of-the-art analytical characterization.
Introduction: The Significance of (10E,12Z)-CLA
Linoleic acid (LA), an omega-6 fatty acid, features two double bonds at the 9th and 12th carbon positions, separated by a methylene group (cis-9, cis-12-octadecadienoic acid).[3] The process of isomerization repositions these bonds to form a conjugated system, where the double bonds are separated by a single bond.[1] While numerous CLA isomers exist, the cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) isomers are the most biologically active and studied.[1][4] The t10,c12-CLA isomer, in particular, has garnered significant attention for its effects on reducing body fat.[2]
Industrially, CLA is often produced from linoleic acid-rich vegetable oils like safflower, sunflower, or soybean oil.[5][6] The synthesis typically results in a mixture of isomers, primarily the c9,t11 and t10,c12 forms in roughly equal proportions.[6][7] This guide will focus on the synthesis and subsequent methylation to produce the (10E,12Z)-CLA methyl ester, a common derivative used for quantification and further research.[8][9]
Core Methodologies for Linoleic Acid Isomerization
The conversion of linoleic acid to CLA hinges on the controlled migration of a double bond. This can be achieved through several distinct catalytic pathways, each with unique advantages in terms of yield, selectivity, and operating conditions.
Alkali-Catalyzed Isomerization
This is the most established and widely used industrial method for CLA production.[10] The mechanism involves the abstraction of a proton from the C-11 methylene group, which is acidic due to its position between two double bonds. This forms a resonance-stabilized pentadienyl anion, which can then be protonated at either the C-9 or C-13 position to yield a conjugated system.
Causality Behind Experimental Choices:
-
Alkali Strength: Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are effective at abstracting the allylic proton.[10] The choice of alkali can influence the final isomer ratio.[10]
-
Solvent System: The solvent plays a critical role. Propylene glycol is highly favored over ethylene glycol as it leads to higher conversion rates and less coloration of the final product.[5][10] It also helps to solubilize the fatty acid salts and achieve the necessary high reaction temperatures.[10] Water and ethanol are generally poor solvents for this reaction, yielding almost no CLA.[10]
-
Temperature and Time: The reaction is typically conducted at high temperatures (130-180°C).[5][10] Temperature significantly impacts the reaction rate and the equilibrium of isomers. Optimal conditions often involve heating for 2 to 3 hours.[5][11] Exceeding the optimal temperature can lead to the formation of undesirable trans,trans isomers due to their higher thermodynamic stability.[10][12]
Caption: Mechanism of base-catalyzed linoleic acid isomerization.
Experimental Protocol: Alkali Isomerization in Propylene Glycol
-
Reactor Setup: Equip a three-neck flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet/outlet. An inert atmosphere is crucial to prevent oxidation at high temperatures.
-
Reagent Preparation: Prepare a solution of NaOH or KOH in propylene glycol. A typical concentration is 7% NaOH in propylene glycol.[11] The mass ratio of solvent to linoleic acid can range from 1.5:1 to 5:1.[5]
-
Reaction: Add the linoleic acid source (e.g., safflower oil or purified linoleic acid) to the flask. Purge the system thoroughly with nitrogen.
-
Heating: Heat the mixture to the target temperature (e.g., 180°C) with constant stirring.[10][11]
-
Monitoring: Maintain the reaction for 2-3 hours.[5][11] The reaction can be monitored by taking small aliquots, methylating them, and analyzing by Gas Chromatography (GC).
-
Quenching: After the desired conversion is reached, cool the mixture to room temperature.
-
Acidification: Acidify the mixture with an acid like hydrochloric acid (HCl) to protonate the CLA salts, converting them back to free fatty acids.[11]
-
Extraction: Extract the CLA using a nonpolar solvent such as hexane. Wash the organic layer with water to remove residual salts and propylene glycol.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
| Parameter | Condition | Rationale / Effect | Source |
| Catalyst | KOH, NaOH | Strong bases required for proton abstraction. Can influence isomer ratios. | [10] |
| Solvent | Propylene Glycol | High boiling point, good solubility, leads to higher yield and less color. | [5][10] |
| Temperature | 140 - 180°C | Higher temperatures increase reaction rate but can favor undesired trans,trans isomers. | [10] |
| Time | 2 - 3.5 hours | Sufficient time for equilibrium to be reached. Longer times show little benefit. | [10][11] |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of unsaturated fatty acids at high temperatures. | [5] |
Table 1: Key Parameters for Alkali-Catalyzed Isomerization of Linoleic Acid.
Heterogeneous Metal Catalysis
Ruthenium (Ru)-based catalysts, often supported on materials like carbon (Ru/C) or alumina (Ru/Al2O3), are effective for the isomerization of linoleic acid.[13] This method offers the advantage of easy catalyst separation and potential for continuous flow processes. The mechanism involves the interaction of the double bonds with the metal surface, facilitating the bond migration.[14][15]
Causality Behind Experimental Choices:
-
Catalyst Support: The support material (e.g., carbon, alumina, zeolites) can influence the dispersion of the metal and the overall catalytic activity and selectivity.[13][16]
-
Reaction Environment: These reactions are often performed in a nonpolar solvent like n-decane to minimize side reactions.[13] Some systems operate under a hydrogen atmosphere, which can enhance the isomerization rate but may also lead to competing hydrogenation reactions, forming stearic acid.[13][17]
Experimental Protocol: Ruthenium-Catalyzed Isomerization
-
Catalyst Activation: Activate the supported Ruthenium catalyst (e.g., 5 wt% Ru/C) under a hydrogen stream at an elevated temperature, if required by the specific catalytic system.[13]
-
Reactor Setup: In a high-pressure reactor, add the linoleic acid source, a nonpolar solvent (e.g., n-decane), and the activated catalyst.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen (if applicable). Heat the mixture to the desired temperature (e.g., 165°C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by analyzing aliquots via GC.
-
Work-up: After completion, cool the reactor, release the pressure, and filter the mixture to remove the heterogeneous catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under vacuum to obtain the CLA product.
Enzymatic Isomerization (Biocatalysis)
For applications requiring high isomeric purity, biocatalysis presents a compelling alternative. Certain microorganisms, particularly lactic acid bacteria (LAB) like Lactiplantibacillus plantarum, possess linoleate isomerase enzymes that can selectively convert linoleic acid into specific CLA isomers, predominantly the c9,t11 isomer.[1][18][19]
Causality Behind Experimental Choices:
-
Enzyme Specificity: The key advantage is the high stereoselectivity of the enzyme, which can produce a single desired isomer, avoiding complex mixtures.[12] For instance, lipases from Geotrichum candidum have been shown to selectively esterify the c9,t11 isomer, allowing for the enrichment of the t10,c12 isomer in the remaining free fatty acid fraction.[20]
-
Reaction Conditions: Enzymatic reactions occur under much milder conditions (e.g., near-neutral pH, lower temperatures) compared to chemical methods, preserving the integrity of the fatty acids and reducing byproduct formation.[19]
Experimental Protocol: Lipase-Mediated Enrichment of t10,c12-CLA
-
Starting Material: Begin with a commercially available CLA mixture (approx. 50:50 c9,t11 and t10,c12 isomers).
-
Reaction Mixture: In a suitable organic solvent, combine the CLA mixture, an alcohol (e.g., 1-octanol), and a selective lipase such as that from Geotrichum candidum.[20]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with gentle agitation. The lipase will preferentially esterify the c9,t11 isomer.
-
Monitoring: Monitor the reaction until approximately 50% of the total fatty acids are esterified.
-
Separation: Stop the reaction and separate the components. The unreacted free fatty acid (FFA) fraction will be enriched in the t10,c12-CLA isomer. Separation can be achieved via molecular distillation.[7][20] The ester fraction can be separated from the FFA fraction by distillation at higher temperatures (e.g., 170°C).[20]
Methyl Esterification
For analytical purposes, particularly GC analysis, the free fatty acid form of CLA must be converted to its more volatile fatty acid methyl ester (FAME).[21][22]
Causality Behind Experimental Choices:
-
Catalyst Choice: Base-catalyzed transesterification (e.g., using sodium methoxide) is strongly recommended over acid-catalyzed methods. Acidic conditions can cause unwanted geometric isomerization, particularly increasing the proportion of trans,trans isomers, which would compromise the analytical results.[6][23]
Experimental Protocol: Base-Catalyzed Methylation
-
Sample Preparation: Dissolve the CLA sample (up to 50 mg) in 1 mL of dry toluene in a screw-cap test tube.[6]
-
Reaction: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol. Cap the tube tightly and heat at 50°C for 10 minutes.[6]
-
Neutralization: Cool the tube and add 0.1 mL of glacial acetic acid to neutralize the catalyst.[6]
-
Extraction: Add 5 mL of water and 5 mL of hexane. Vortex the mixture. Allow the layers to separate.
-
Collection: Carefully remove the upper hexane layer containing the CLA methyl esters using a Pasteur pipette. Repeat the extraction with another 5 mL of hexane.
-
Drying and Storage: Combine the hexane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Re-dissolve the FAMEs in a small volume of hexane for GC analysis.[6]
Sources
- 1. Production of Conjugated Linoleic Acid (CLA) by Lactiplantibacillus plantarum: A Review with Emphasis on Fermented Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. Efficacy of methyl ester of conjugated linoleic acid (t10,c12 isomer) for sows and cows for reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paulogentil.com [paulogentil.com]
- 5. US5986116A - Method for producing conjugated linoleic acid - Google Patents [patents.google.com]
- 6. aocs.org [aocs.org]
- 7. Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. jbiochemtech.com [jbiochemtech.com]
- 11. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Revealing ruthenium and basicity synergetic effects in Ru–MgAl catalysts for isomerization of linoleic acid to conjugated linoleic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10457J [pubs.rsc.org]
- 15. Revealing ruthenium and basicity synergetic effects in Ru–MgAl catalysts for isomerization of linoleic acid to conjugated linoleic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. researchgate.net [researchgate.net]
- 18. Sustainable enhancement of conjugated linoleic acid (CLA) production in lactic acid bacteria cocultures via ethanol permeabilization - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D5FB00425J [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. lib3.dss.go.th [lib3.dss.go.th]
- 21. academic.oup.com [academic.oup.com]
- 22. Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 23. pubs.acs.org [pubs.acs.org]
In vitro studies investigating (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Protocols for Metabolic Modulation and Cytotoxic Profiling
Executive Summary
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate (10t,12c-CLA Methyl Ester) is a lipophilic derivative of the conjugated linoleic acid (CLA) isomer known for its potent modulation of lipid metabolism and tumor biology. Unlike its free fatty acid counterpart, the methyl ester moiety enhances membrane permeability, serving effectively as a cellular prodrug that is hydrolyzed intracellularly to the active free acid.
This technical guide provides a rigorous framework for investigating this compound in vitro. It focuses on two primary applications: inhibition of adipogenesis (metabolic reprogramming) and induction of apoptosis (oncology). The protocols detailed here prioritize the stability of the conjugated diene system—which is highly susceptible to oxidation—and the physiological relevance of the delivery vehicle.
Part 1: Chemical Identity & Critical Preparation
The Stability Imperative: The conjugated double bond system at carbons 10 and 12 is thermodynamically unstable and prone to rapid autoxidation and isomerization under light or heat. Data integrity depends on strict handling protocols.
1.1 Compound Architecture
-
IUPAC Name: Methyl (10E,12Z)-octadeca-10,12-dienoate[1][2][3][4][5]
-
CAS: 21870-97-3[1]
-
Molecular Formula: C₁₉H₃₄O₂ (MW: 294.47 g/mol )[1]
-
Solubility: Soluble in ethanol, DMSO, and chloroform. Practically insoluble in water.
1.2 The "Gold Standard" Delivery System: BSA Conjugation
Direct addition of fatty acid methyl esters (FAMEs) to culture media results in oil micro-droplets, causing inconsistent dosing and cytotoxicity unrelated to the mechanism of action. You must conjugate the ester to fatty-acid-free Bovine Serum Albumin (BSA) to mimic physiological transport (albumin-bound lipids).
Protocol: Preparation of 5 mM Stock-BSA Complex
-
Stock Solution: Dissolve neat (10E,12Z)-Methyl Ester in 100% Ethanol to a concentration of 100 mM. Purge with nitrogen gas and store at -80°C.
-
BSA Vehicle: Prepare a 10% (w/v) solution of fatty-acid-free BSA in PBS. Filter sterilize (0.22 µm).
-
Conjugation (The Dropwise Method):
-
Warm the BSA solution to 37°C.
-
While vortexing the BSA solution, add the ethanolic lipid stock dropwise.[6]
-
Target Ratio: Final molar ratio of Lipid:BSA should be roughly 2:1 to 4:1.
-
Final Concentration: Dilute to a working stock of 5 mM lipid in 10% BSA.
-
-
Validation: The resulting solution should be clear, not cloudy. Cloudiness indicates micelle formation rather than protein binding.
Part 2: Mechanism of Action (The "Why")
The biological activity of (10E,12Z)-Methyl Ester is distinct from the 9c,11t isomer. Upon cellular entry and hydrolysis, it acts as a potent repressor of anabolic lipid pathways and an activator of oxidative stress.
2.1 Adipocyte Reprogramming (Anti-Adipogenic)
The compound suppresses the master transcriptional regulators of adipogenesis, PPAR
2.2 Cytotoxicity & Apoptosis
In cancer models (e.g., ovarian, colorectal), the compound induces apoptosis through Lipid Peroxidation . The conjugated diene structure facilitates the formation of lipid hydroperoxides, overwhelming cellular antioxidant defenses (GSH), leading to mitochondrial depolarization and Caspase-3 activation.
2.3 Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by the compound in adipocytes versus cancer cells.
Caption: Divergent signaling: PPAR
Part 3: Experimental Protocols (The "How")
3.1 Assay: Inhibition of Adipogenesis (3T3-L1 Model)
Objective: Quantify the reduction in lipid accumulation during differentiation.
-
Seeding: Plate 3T3-L1 preadipocytes in 6-well plates. Grow to 100% confluence and hold for 48 hours (post-confluent growth arrest is critical for clonal expansion).
-
Differentiation (Day 0): Treat cells with MDI cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin) in DMEM + 10% FBS.
-
Treatment: Add (10E,12Z)-Methyl Ester-BSA complex at concentrations of 10, 30, and 50 µM .
-
Control: Vehicle control (BSA only) and Positive Control (DHA or known inhibitor).
-
-
Maintenance (Day 2): Switch media to DMEM + 10% FBS + Insulin (10 µg/mL) only. Re-apply the test compound.
-
Terminal Differentiation (Day 4-8): Switch to DMEM + 10% FBS. Re-apply compound every 48 hours.
-
Readout (Day 8):
-
Oil Red O Staining: Fix cells (4% paraformaldehyde), stain with Oil Red O, elute with isopropanol, and measure absorbance at 510 nm.
-
Gene Expression (qPCR): Target Pparg, Cebpa, Fasn, Fabp4.
-
3.2 Assay: Cytotoxicity & Apoptosis (Cancer Lines)
Objective: Determine IC50 and confirm apoptotic mechanism.
-
Seeding: Seed cancer cells (e.g., SKOV-3, HCT-116) at 5,000 cells/well in 96-well plates.
-
Treatment: After 24h, treat with serial dilutions (e.g., 5 – 200 µM) of the compound.
-
Incubation: 24, 48, and 72 hours.
-
Viability Readout: MTT or CellTiter-Glo assay.
-
Apoptosis Confirmation:
-
Annexin V/PI Flow Cytometry: Distinguish early apoptosis (Annexin V+) from necrosis (PI+).
-
Caspase 3/7 Glo: Luminescent assay to confirm caspase cascade activation.
-
Part 4: Data Synthesis & Expectations
The following table summarizes expected outcomes based on validated literature for the (10E,12Z) isomer.
| Parameter | Assay Type | Expected Trend (vs. Control) | Physiological Implication |
| Lipid Accumulation | Oil Red O (Abs 510nm) | Decrease (↓ 40-70%) | Inhibition of triglyceride storage (anti-obesity). |
| PPAR | qPCR / Western Blot | Strong Downregulation | Blockade of adipogenic differentiation. |
| ROS Generation | DCFDA Fluorescence | Increase (↑) | Oxidative stress; potential mechanism for insulin resistance. |
| Cell Viability (Cancer) | MTT (IC50) | ~15 - 50 µM | Moderate cytotoxicity; highly dependent on cell line sensitivity to lipid peroxidation. |
| Inflammation | IL-6 / TNF | Increase (↑) | Pro-inflammatory response (macrophage-like phenotype in adipocytes). |
Part 5: References
-
Pariza, M. W., et al. (2001). Mechanisms of action of conjugated linoleic acid: evidence and speculation. Proceedings of the Society for Experimental Biology and Medicine.
-
Kennedy, A., et al. (2010). 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species.[7] Journal of Lipid Research.
-
Budi, H. S., et al. (2022). Investigating the Cytotoxicity and Safety Profile of 9,12-Octadecadienoic acid (Z, Z)-, methyl ester. ResearchGate/SciELO.
-
Larodan Research Grade Lipids. Methyl 10(E),12(Z)-Octadecadienoate Product Data.
-
BenchChem. Solubility and Stability Protocols for Fatty Acid Methyl Esters.
Sources
- 1. larodan.com [larodan.com]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. (10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (10E,12Z)-Octadecadienoic acid methyl ester | 21870-97-3 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation profile of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Technical Guide for Lipidomics & Drug Development
Executive Summary
(10E,12Z)-Methyl 10,12-Octadecadienoate (10E,12Z-CLA-ME) is a methyl ester derivative of the trans-10, cis-12 isomer of conjugated linoleic acid.[1][2] While biologically potent—implicated in adipocyte modulation and lipid metabolism—it represents a significant stability challenge in analytical and formulation contexts.
Unlike methylene-interrupted polyunsaturated fatty acids (PUFAs) like Linoleic Acid, the conjugated diene system of 10E,12Z-CLA-ME lacks a bis-allylic carbon.[2] However, it possesses a high thermodynamic drive to isomerize from the high-energy cis/trans configuration to the more stable trans/trans state, alongside a susceptibility to oxidative polymerization.[2]
Key Takeaway: The primary degradation vector for this molecule is thermal and photo-induced isomerization to (10E,12E)-CLA-ME, followed by oxidative scission.[2] Protocols must prioritize isomer-specific resolution (Ag-Ion HPLC) over simple GC-FID purity checks to detect early-stage degradation.[2]
Molecular Architecture & Vulnerability
The instability of 10E,12Z-CLA-ME is encoded in its electron delocalization.[2]
-
Conjugated System: The double bonds at C10 and C12 are separated by a single bond (
), allowing -electron delocalization.[2] This creates a chromophore that absorbs UV light more strongly than non-conjugated dienes (max absorption ~233 nm). -
Stereochemistry: The cis bond at C12 introduces a "kink" in the acyl chain, creating steric strain. The molecule is thermodynamically driven to relieve this strain by rotating to the trans (E) configuration.
-
Degradation Hierarchy:
Degradation Pathways (Mechanistic Visualization)
The following diagram outlines the cascade of failure for the molecule under stress. Note that unlike standard PUFAs, the isomerization often precedes massive oxidative fragmentation in sterile, anaerobic heating conditions.
Figure 1: Mechanistic degradation pathways of (10E,12Z)-CLA Methyl Ester under thermal and oxidative stress.[2]
Analytical Assessment Strategy
To validate the integrity of (10E,12Z)-CLA-ME, a single method is insufficient.[2] You must employ an orthogonal approach to separate the active isomer from its degradation products.
A. Silver-Ion HPLC (Ag-Ion HPLC) – The Gold Standard
Standard C18 columns cannot effectively resolve the 10E,12Z isomer from the 9Z,11E or 10E,12E isomers.[2]
-
Mechanism: Silver ions (
) impregnated in the stationary phase form weak charge-transfer complexes with the -electrons of the double bonds.[2] The strength of interaction depends on the geometry (cis > trans) and position. -
Why it's mandatory: It is the only reliable way to quantify the extent of cis-to-trans isomerization (the primary degradation mode).[2]
B. GC-FID/MS (Gas Chromatography)
-
Use Case: Quantifying total FAME content and identifying oxidative cleavage products.
-
Critical Parameter: Use a highly polar capillary column (e.g., CP-Sil 88 or SP-2560, 100m length).[2]
-
Warning: High injector temperatures (>250°C) can induce thermal isomerization during analysis, creating false degradation data. Limit injector temp to 220-230°C.
Experimental Workflow: Stability Stress Testing
This protocol is designed as a Self-Validating System . It includes internal standards and time-zero controls to ensure that observed degradation is real and not an artifact of extraction.[2]
Protocol: Accelerated Oxidative Stress Test
Materials:
-
Internal Standard (IS): Methyl Nonadecanoate (C19:0 ME) - chemically stable and distinct retention time.[2]
-
Solvent: Hexane (HPLC Grade), BHT (Butylated hydroxytoluene).
Workflow Logic:
-
Normalization: The IS is added before stress induction to account for volumetric losses.[2]
-
Quenching: Immediate cooling and antioxidant addition stop reactions at exact timepoints.[2]
-
Derivatization Check: Since we start with Methyl Esters, no methylation step is needed (avoiding artifact formation).[2]
Figure 2: Self-validating experimental workflow for assessing CLA-ME stability.
Storage and Handling Profile
The following data summarizes the stability profile based on standard lipidomic handling procedures.
| Parameter | Recommended Condition | Critical Threshold (Failure Point) |
| Temperature | -80°C (Long term)-20°C (Working stock, <1 mo) | > 4°C (Rapid isomerization begins) |
| Atmosphere | Argon or Nitrogen (Headspace purged) | Ambient Air (Peroxide formation within hours) |
| Solvent | Hexane or Ethanol (with BHT) | Water/Aqueous buffers (Hydrolysis to free acid) |
| Container | Amber Glass (Silanized) | Plastic (Leaching) or Clear Glass (Photo-oxidation) |
| Additives | 0.01% BHT or | None (Autocatalytic oxidation proceeds) |
Handling Directive: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Moisture catalyzes the hydrolysis of the methyl ester back to the free fatty acid, which is significantly more unstable.
References
-
Christie, W. W. (2003).[2] Analysis of Conjugated Linoleic Acid: An Overview. The Oily Press.
-
Berdeaux, O., et al. (2012).[4][5] "A detailed identification study on high-temperature degradation products of oleic and linoleic acid methyl esters by GC-MS and GC-FTIR." Chemistry and Physics of Lipids, 165(3), 338-347.[2][4]
-
Cayman Chemical. (2024).[2] Product Information: 10(E),12(Z)-Conjugated Linoleic Acid methyl ester.[2][6][7]
-
Sehat, N., et al. (1999). "Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography." Lipids, 34(4), 407-413.[2][8]
-
Larodan Research Grade Lipids. (2024).[2] Methyl 10(E),12(Z)-Octadecadienoate Safety Data Sheet.
Sources
- 1. larodan.com [larodan.com]
- 2. (10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A detailed identification study on high-temperature degradation products of oleic and linoleic acid methyl esters by GC-MS and GC-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (10E,12Z)-Octadecadienoic acid methyl ester | 21870-97-3 | Benchchem [benchchem.com]
- 8. paulogentil.com [paulogentil.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of CLA Methyl Ester Isomers
[1][2]
Executive Summary
Conjugated Linoleic Acid (CLA) refers to a family of positional and geometric isomers of linoleic acid (18:2 n-6).[1] Because different isomers exhibit distinct biological activities—for example, cis-9,trans-11 (rumenic acid) is associated with anticarcinogenic properties, while trans-10,cis-12 modulates lipid metabolism—precise analytical separation is critical for drug development and nutritional science.
While Gas Chromatography (GC) is the standard for fatty acid profiling, it often fails to fully resolve specific geometric CLA isomers without extremely long capillary columns (100m+). Silver-Ion HPLC (Ag-HPLC) is the superior orthogonal technique, utilizing the specific interaction between silver ions and
This guide details a robust protocol for the preparation and separation of CLA methyl esters (FAMEs) using Ag-HPLC, prioritizing sample integrity and high-resolution separation.
Scientific Foundation: The Silver-Ion Mechanism
To understand the protocol, one must understand the separation mechanism. Unlike Reversed-Phase HPLC (RP-HPLC), which separates based on hydrophobicity and chain length, Ag-HPLC acts as a "complexation" chromatography.
Charge-Transfer Complexation
Silver ions (
-
Geometry Rule: Cis double bonds are sterically more accessible and form stronger complexes with
than trans double bonds. -
Number Rule: Retention increases with the number of double bonds.
-
Elution Order: Consequently, for CLA isomers (containing one cis and one trans bond), the elution order is generally:
-
trans,trans (Weakest interaction
Elutes first) -
cis,trans / trans,cis (Intermediate interaction)
-
cis,cis (Strongest interaction
Elutes last)
-
This mechanism allows for the baseline resolution of isomers that co-elute on C18 or standard GC columns.
Figure 1: Mechanism of Silver-Ion Complexation. Ag+ ions interact differentially with double bond geometries, dictating retention time.
Protocol 1: Sample Preparation (Methylation)
CRITICAL WARNING: Standard acid-catalyzed methylation (e.g.,
Recommended Method: Base-Catalyzed Transesterification (Sodium Methoxide). This method is mild and preserves the conjugated diene structure.
Reagents
-
Sodium Methoxide (
), 0.5 M in anhydrous methanol. -
n-Hexane (HPLC Grade).
-
Sodium Hydrogen Sulfate (
), solid monohydrate. -
Calcium Chloride (
), anhydrous.
Step-by-Step Workflow
-
Solubilization: Dissolve 10-20 mg of lipid sample (oil or fat) in 1 mL of anhydrous toluene in a test tube.
-
Transesterification: Add 2 mL of 0.5 M NaOMe in methanol.
-
Incubation: Vortex and incubate at 50°C for 10 minutes . Do not exceed this time or temperature.
-
Neutralization: Allow to cool. Add 0.1 mL of Glacial Acetic Acid or solid
to neutralize the base (preventing hydrolysis). -
Extraction: Add 2 mL of HPLC-grade Hexane and 2 mL of HPLC-grade water. Vortex vigorously.
-
Phase Separation: Centrifuge at 1500 x g for 2 minutes. The upper layer contains the CLA-FAMEs.
-
Drying: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous
to remove residual water. -
Dilution: Dilute the dry hexane extract to approx. 1 mg/mL for HPLC injection.
Protocol 2: Ag-HPLC Separation Methodology
This protocol utilizes a silver-loaded cation exchange column (ChromSpher Lipids), which is the industry standard for this application.
Instrumentation & Conditions
| Parameter | Specification | Notes |
| System | HPLC with Binary Pump | Low dead-volume system preferred. |
| Column | Varian/Agilent ChromSpher Lipids (Ag+) | 250 x 4.6 mm, 5 µm particle size. Note: Connecting 2 columns in series significantly improves resolution of positional isomers. |
| Mobile Phase | 0.1% Acetonitrile (ACN) in Hexane | Isocratic.[2] The ACN acts as a "modifier" to displace the lipids from the Ag+ sites. |
| Flow Rate | 1.0 mL/min | Adjust to 0.7 mL/min if backpressure is high (>150 bar). |
| Temperature | Ambient (20-25°C) | Temperature stability is crucial; use a column oven if lab temp fluctuates. |
| Detector | UV/Vis or PDA at 233 nm | CLA has a strong absorbance at 233 nm due to the conjugated diene system. |
| Injection Vol | 10 - 20 µL | Avoid overloading, which causes peak broadening. |
Experimental Workflow
Figure 2: End-to-End Analytical Workflow for CLA Isomer Profiling.
Data Analysis & Peak Identification
Identifying peaks without individual standards for every isomer requires logic based on the elution rules established by Christie et al.
Typical Elution Profile (ChromSpher Column)
Using 0.1% ACN in Hexane, the elution order is:
-
Saturated FAMEs & Non-conjugated dienes: Elute near the solvent front (t0) because they do not interact strongly with Ag+ or lack the conjugated system absorbing at 233 nm.
-
trans,trans Isomers:
-
12t,14t
-
11t,13t
-
10t,12t
-
9t,11t
-
-
cis/trans Isomers (Major Interest):
-
11t,13c
-
10t,12c (Biologically active: lipid metabolism)
-
9c,11t (Biologically active: Rumenic acid - usually the dominant peak)
-
8t,10c
-
-
cis,cis Isomers:
-
11c,13c
-
10c,12c
-
9c,11c
-
Note on Resolution: The trans-10,cis-12 and cis-9,trans-11 pair is the most critical separation. On a single Ag-column, they may partially overlap. Using two columns in series or reducing the Acetonitrile modifier to 0.05% will improve this resolution (at the cost of longer run times).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Retention | Ag+ ions stripped from column. | Do not use polar solvents (MeOH, Water) in the mobile phase. Regenerate column with Ag-nitrate (complex procedure) or replace. |
| Peak Tailing | Column overload or active sites. | Dilute sample. Ensure mobile phase is strictly anhydrous. |
| Artifact Peaks | Isomerization during prep. | Check methylation temperature.[3][4][5] Ensure acid catalyst was not used or was strictly controlled. |
References
-
AOCS Official Method Ce 1h-05. (2005).[6][7] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[7][8][9][10] American Oil Chemists' Society.[6][7] Link
-
Christie, W. W. (n.d.).[11][12] Analysis of Conjugated Linoleic Acid (CLA). AOCS Lipid Library.[13] Retrieved from [Link]
-
Sehat, N., et al. (1999). Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers. Lipids, 34(4), 407–413. Link
-
Adlof, R. O. (2003). Application of silver-ion chromatography to the separation of conjugated linoleic acid isomers.[1][14][5][15][16][17] Journal of Chromatography A, 1008(1), 1-16. Link
Sources
- 1. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of methylation procedures for conjugated linoleic acid and artifact formation by commercial (trimethylsilyl) diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.aocs.org [library.aocs.org]
- 8. Sampling and Analysis of Commercial Fats and Oils. AOCS Official Method Ce ... - Google Books [books.google.com]
- 9. scribd.com [scribd.com]
- 10. sciepub.com [sciepub.com]
- 11. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 12. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]
- 13. Bill Christie | Mylnefield Lipid Analysis [lipid.co.uk]
- 14. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of conjugated linoleic acid methyl esters by silver-ion high performance liquid chromatography in semi-preparative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
Use of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate as an analytical standard
Application Note: High-Resolution Analysis of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Executive Summary
This technical guide details the application of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate (Methyl 10-trans,12-cis-linoleate) as a primary reference standard for Gas Chromatography (GC) analysis.
The analysis of Conjugated Linoleic Acid (CLA) isomers is analytically demanding due to the thermodynamic instability of the conjugated double bond system. Isomerization during sample preparation (methylation) and poor resolution during chromatographic separation are the two primary failure modes.
This guide provides a validated workflow using CAS 21870-97-3 to:
-
Calibrate GC-FID/GC-MS systems without the bias of derivatization errors.
-
Validate the resolution of the critical pair: 9-cis,11-trans vs. 10-trans,12-cis.
-
Monitor isomerization artifacts generated during sample processing.
Technical Specifications & Compound Identity
| Property | Specification |
| Chemical Name | Methyl (10E,12Z)-octadeca-10,12-dienoate |
| Common Name | 10t,12c-CLA Methyl Ester |
| CAS Number | 21870-97-3 |
| Molecular Formula | C₁₉H₃₄O₂ |
| Molecular Weight | 294.47 g/mol |
| Purity Grade | Analytical Standard (>98% GC) |
| Storage | -20°C (Under Argon/Nitrogen); Light Sensitive |
| Solubility | Soluble in Hexane, Isooctane, Dichloromethane |
Biological Context: The 10t,12c isomer is one of the two biologically active CLA forms found in ruminant fats and supplements. While 9c,11t (Rumenic acid) is dominant in nature, 10t,12c is specifically linked to lipid metabolism modulation (anti-obesity effects) and potential insulin resistance [1]. Accurate quantification is critical for bioactivity studies.
Analytical Challenges & Strategy
The "Critical Pair" Problem: On standard non-polar columns (e.g., DB-5), CLA isomers co-elute. Even on standard polar columns (e.g., DB-Wax), the separation between 9c,11t and 10t,12c is often insufficient for baseline resolution.
The Solution:
-
Column: Use of a 100% cyanopropyl polysiloxane phase (e.g., SP-2560 or CP-Sil 88) with a length of 100 meters .
-
Standard: Direct injection of the methyl ester standard (CAS 21870-97-3) allows for "Retention Time Locking" (RTL) of the 10t,12c peak, independent of the 9c,11t isomer.
Visual Logic: Isomer Separation Strategy
Figure 1: Elution logic on high-polarity cyanopropyl columns. The 10t,12c isomer elutes after the 9c,11t isomer.[1]
Protocol 1: Standard Preparation (Calibration)
Objective: Create a calibration curve for 10t,12c CLA methyl ester without introducing derivatization errors.
Materials:
-
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate (CAS 21870-97-3).
-
Solvent: n-Hexane (HPLC Grade).
-
Internal Standard (ISTD): Methyl Heneicosanoate (C21:0 FAME) or Methyl Nonadecanoate (C19:0 FAME).
Procedure:
-
Stock Solution (A): Weigh 10 mg of the standard into a 10 mL volumetric flask. Dilute to volume with hexane (Conc: 1 mg/mL).
-
ISTD Solution (B): Prepare C21:0 FAME at 1 mg/mL in hexane.
-
Working Standards: Prepare 5 levels by mixing Stock A and ISTD B.
-
Level 1: 50 µL A + 100 µL B -> Dilute to 1 mL.
-
Level 5: 500 µL A + 100 µL B -> Dilute to 1 mL.
-
-
Storage: Store at -20°C in amber vials. Use within 1 week to prevent oxidation.
Protocol 2: Sample Preparation (Derivatization)
Critical Warning: Do NOT use harsh acid methylation (e.g., 14% BF3/MeOH at 100°C) as the primary step. This causes extensive isomerization of cis,trans CLA to trans,trans artifacts [2].
Recommended Method: Base-Catalyzed Transesterification (Sodium Methoxide) Best for triglycerides (oils, fat, milk).
-
Weigh Sample: 50 mg of lipid extract into a glass tube.
-
Solubilize: Add 2 mL n-Hexane containing the Internal Standard.
-
Methylate: Add 2 mL 0.5M Sodium Methoxide (NaOMe) in anhydrous methanol.
-
Incubate: Vortex and heat at 50°C for 10 minutes (Strict control).
-
Quench: Add 100 µL Glacial Acetic Acid (to neutralize base).
-
Extract: Add 5 mL saturated NaCl solution and 2 mL Hexane. Vortex.
-
Dry: Transfer the upper hexane layer to a vial containing anhydrous Sodium Sulfate (
). -
Analyze: Transfer to GC vial.
Protocol 3: GC Instrumentation & Conditions
This protocol is optimized for the resolution of the 9c,11t and 10t,12c critical pair.
| Parameter | Setting |
| System | GC-FID or GC-MS (Split Mode) |
| Column | SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm) |
| Carrier Gas | Hydrogen (Linear Velocity: 35 cm/s) or Helium (20 cm/s) |
| Injector Temp | 250°C |
| Split Ratio | 50:1 to 100:1 (Prevent column overload) |
| Detector (FID) | 260°C; H2 flow 40 mL/min; Air 400 mL/min |
Temperature Program (The "Plateau" Method):
-
Initial: 70°C (Hold 2 min).
-
Ramp 1: 15°C/min to 175°C.
-
Plateau: Hold at 175°C for 40-60 minutes. (Critical for isomer separation).
-
Ramp 2: 5°C/min to 230°C.
-
Final: Hold 10 min.
Expected Results:
-
Retention Time: 10t,12c (CAS 21870-97-3) will elute after the 9c,11t isomer.
-
Resolution (Rs): Should be > 1.2 between the two main CLA peaks.
Visual Workflow: Analytical Process
Figure 2: Complete analytical workflow emphasizing the parallel preparation of the standard.
Troubleshooting & Validation
Issue: Co-elution of 9c,11t and 10t,12c.
-
Cause: Column temperature too high or column too short (<100m).
-
Fix: Decrease the "Plateau" temperature by 5°C (e.g., run at 170°C). This increases the interaction time with the cyano-phase, improving separation [3].
Issue: Appearance of "extra" peaks (trans,trans isomers).
-
Cause: Methylation conditions too harsh (acid catalyzed or too long).
-
Fix: Switch to base-catalyzed methylation (Protocol 2). Use the pure standard (CAS 21870-97-3) to verify that the GC inlet itself is not causing thermal isomerization (check liner cleanliness).
Issue: Peak Tailing.
-
Cause: Column overload or activity in the liner.
-
Fix: Increase split ratio (e.g., 100:1) or replace the inlet liner.
References
-
Pariza, M. W., et al. (2001). "The biologically active isomers of conjugated linoleic acid." Progress in Lipid Research.
-
Kramer, J. K., et al. (2004). "Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples." Journal of Nutritional Science and Vitaminology.
-
Delmonte, P., et al. (2019). "A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA)." AOCS Lipid Library.
-
Supelco/Sigma-Aldrich. (2020). "Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column."
Sources
Troubleshooting & Optimization
Overcoming solubility issues with (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
[1]
Topic: Overcoming Solubility & Stability Challenges Molecule ID: Methyl 10(E),12(Z)-octadecadienoate (10t,12c-CLA Methyl Ester) CAS: 21870-97-3 Support Tier: Level 3 (Senior Application Scientist)[1]
The Physicochemical Conflict
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate is a lipophilic Fatty Acid Methyl Ester (FAME).[1] Unlike free fatty acids, the methyl ester cap removes the ionizable carboxylic acid group, making this molecule extremely hydrophobic .
Users frequently encounter "oiling out" (phase separation) when introducing this compound into aqueous biological media. Furthermore, the conjugated diene system makes it highly susceptible to oxidative degradation, often mistaken for solubility failure when the compound turns yellow/brown and loses biological activity.
Critical Solubility Profile
| Solvent System | Solubility Limit | Application Note |
| DMSO | ≥ 100 mg/mL | Recommended Stock. Hygroscopic; keep sealed.[1] |
| Ethanol (Abs.) | ≥ 100 mg/mL | Good alternative. Evaporates faster than DMSO. |
| DMF | ≥ 100 mg/mL | Toxic to many cell lines; use with caution. |
| PBS (pH 7.2) | < 0.1 mg/mL | Insoluble. Direct addition causes immediate precipitation. |
| Corn Oil | Miscible | Ideal for in vivo gavage vehicles. |
Stock Solution Preparation (The Foundation)[1]
Q: My stock solution turned yellow after a week at -20°C. Is it still good? A: Likely not. The yellowing indicates oxidation of the conjugated double bonds.
-
The Science: The (10E,12Z) configuration is thermodynamically unstable compared to non-conjugated isomers. Exposure to oxygen forms hydroperoxides and polymers.
-
The Protocol:
-
Dissolve the neat oil immediately upon opening in purged DMSO or Ethanol.
-
Aliquot into single-use glass vials (avoid plastics that leach plasticizers).
-
Overlay with Argon or Nitrogen gas before capping.
-
Store at -20°C (stable for ~1-2 years if unexposed to air).
-
Q: Should I use DMSO or Ethanol for my stock? A:
-
Choose DMSO if your downstream assay is sensitive to evaporation or if you need higher stock concentrations (up to 500 mM).
-
Choose Ethanol if your cells are hypersensitive to DMSO (e.g., primary neurons) or if you plan to evaporate the solvent to coat plates.
In Vitro Delivery Strategies (Troubleshooting)
Workflow Visualization: Choosing the Right Delivery Method
Figure 1: Decision matrix for solubilizing FAMEs in cell culture.
Method A: Direct Solvent Spike (Low Concentration Studies)
Best for: Concentrations < 50 µM.[1]
Q: I see a white precipitate immediately upon adding the stock to the media. A: This is "shock precipitation." You created a local region of high water concentration before the lipid could disperse. Correct Protocol:
-
Prepare a 1000x stock in DMSO (e.g., 10 mM stock for 10 µM final).
-
Place your culture media on a vortex mixer at medium speed.
-
Inject the DMSO stock sub-surface into the vortexing media.
-
Why this works: Rapid mixing prevents the formation of large lipid aggregates (micelles) that are thermodynamically stable and hard to break apart.
Method B: BSA Complexation (High Concentration/Metabolic Studies)
Best for: Concentrations > 50 µM or when serum-free conditions are required.[1]
Q: Standard BSA protocols don't work well. The solution stays turbid. A: Standard protocols are for Free Fatty Acids (which bind BSA ionically). Methyl Esters are non-ionic and bind BSA much more weakly. You are essentially creating a BSA-stabilized emulsion, not a true complex.
Modified FAME-BSA Protocol:
-
Prepare BSA: Dissolve Fatty-Acid Free BSA (10% w/v) in PBS. Filter sterilize.[2] Warm to 37°C.[2][3][4]
-
Prepare Lipid: Dissolve (10E,12Z)-Methyl Ester in Ethanol (not DMSO) to 100 mM.
-
The Drop: While stirring the BSA rapidly at 37°C, add the Ethanol-Lipid solution dropwise .
-
Max Ratio: Do not exceed 1% v/v Ethanol.[5]
-
-
Sonication (Critical Step): Because the ester doesn't bind chemically, you must sonicate the mixture (bath sonicator, 10 mins, 37°C) to drive the lipid into the hydrophobic pockets of BSA.
-
Check: Solution should be clear to slightly opalescent. If milky, the lipid has not complexed.
In Vivo Formulation Guide
Q: Can I inject the DMSO stock directly into mice? A: Absolutely not. Pure DMSO causes local necrosis and precipitation of the lipid at the injection site.
Recommended Formulation (Oral Gavage):
-
Vehicle: Corn Oil or Soybean Oil.
-
Solubility: The methyl ester is miscible with other oils.
-
Protocol:
-
Calculate dose.
-
Mix (10E,12Z)-Methyl Ester directly into the oil vehicle.
-
Optional: Add 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation in the gut.
-
Recommended Formulation (Intraperitoneal - IP):
Stability & Degradation Logic
The (10E,12Z) isomer is thermodynamically fragile. Degradation leads to inconsistent IC50 values.
Figure 2: Degradation pathways of conjugated linoleic acid derivatives.
References
-
Cayman Chemical. (10E,12Z)-Conjugated Linoleic Acid methyl ester Product Information. Retrieved from [1]
-
MedChemExpress. (10E,12Z)-Octadeca-10,12-dienoic acid Solubility & Safety Data. Retrieved from
-
Yang, L., et al. (2000). Oxidative stability of conjugated linoleic acid isomers.[7][8] Journal of Agricultural and Food Chemistry. (Demonstrates high instability of 10t,12c isomers). Retrieved from
-
BenchChem. Best practices for preparing fatty acid-BSA complexes. (Adapted for FAMEs).[9][10] Retrieved from [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wklab.org [wklab.org]
- 4. nacalai.com [nacalai.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: A Guide to Assessing and Minimizing Cytotoxicity of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (10E,12Z)-Methyl Ester 10,12-Octadecadienoate. This document serves as a resource for researchers, scientists, and drug development professionals encountering challenges with the in vitro application of this compound. As a specific isomer of conjugated linoleic acid (CLA) methyl ester, this molecule holds significant interest for its potential anti-carcinogenic properties.[1][2] However, its lipophilic nature and inherent cytotoxicity present unique experimental hurdles.
This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is (10E,12Z)-Methyl Ester 10,12-Octadecadienoate, and what is the primary mechanism of its cytotoxicity?
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate is the methyl ester form of the trans-10, cis-12 (t10,c12) isomer of conjugated linoleic acid (CLA).[3] CLA isomers are noted for their biological activities, including anti-cancer effects.[4]
The primary mechanism of cytotoxicity is the induction of apoptosis , or programmed cell death.[5][6] This is not a brute-force necrotic effect but a controlled cellular process. Research indicates that this compound triggers apoptosis primarily through the mitochondrial (intrinsic) pathway .[7][8] Key events include:
-
Release of cytochrome c from the mitochondria into the cytosol.[7][10]
-
Activation of caspase cascades , particularly caspase-9 and caspase-3, which execute the apoptotic program.[7]
-
Induction of endoplasmic reticulum (ER) stress , which can also lead to apoptosis through the activation of C/EBP-homologous protein (CHOP).[5]
Understanding this apoptotic mechanism is crucial, as it dictates the most appropriate assays for assessment and the potential strategies for mitigation.
Q2: This compound is highly lipophilic. How should I prepare it for cell culture experiments to ensure accurate results?
Properly solubilizing a lipophilic compound is the first critical step to avoid artifacts. Poor solubility can lead to compound precipitation, inaccurate dosing, and false-negative or highly variable results.[11]
Recommended Solubilization Protocol:
-
Primary Solvent Selection: Use a high-purity, sterile solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Stock Concentration: A higher stock concentration minimizes the final volume of solvent added to your cell culture medium. Crucially, the final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Working Solution Preparation: Serially dilute the stock solution in a serum-free culture medium before adding it to the cells. Vortex gently between dilutions. For some highly insoluble compounds, gentle warming (to 37°C) or sonication of the stock solution may aid dissolution.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent used in the treatment groups to differentiate between compound-induced and solvent-induced cytotoxicity.[12]
-
Consider Solubilizing Agents: For particularly challenging compounds, non-ionic surfactants like Polysorbate 20 (Tween® 20) can be used to improve dispersion in aqueous media.[11][13] This must be carefully validated, as the surfactant itself can have biological effects.
Q3: What are the essential assays for assessing the cytotoxicity of this compound, and what do they measure?
No single assay tells the whole story. A multi-parametric approach is essential for a complete picture of cytotoxicity. We recommend a panel of at least three assays targeting different cellular functions.
| Assay Type | Assay Name | Principle | Measures |
| Metabolic Activity | MTT Assay | Enzymatic reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan product.[14][15] | Cell viability and metabolic activity. A reduction in signal indicates metabolic compromise, which often precedes cell death.[16] |
| Membrane Integrity | LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[17][18] | Cell necrosis or late apoptosis, where membrane integrity is lost.[19] |
| Apoptosis | Annexin V / PI Staining | Uses fluorescently-labeled Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane (an early apoptotic sign) and Propidium Iodide (PI) to stain the DNA of cells with compromised membranes (late apoptotic/necrotic).[20][21] | Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cell populations.[20] |
Q4: How do I interpret conflicting results from different cytotoxicity assays?
It is common and informative to receive different IC50 values from different assays. This discrepancy provides insight into the mechanism of cell death.
-
Scenario: The MTT assay shows a significant decrease in viability (low IC50), but the LDH assay shows minimal LDH release (high IC50).
-
Interpretation: This pattern suggests the compound is causing cytostatic effects (inhibiting proliferation) or inducing apoptosis without immediate membrane rupture. The cells are metabolically inactive but not yet lysed. This is consistent with an apoptotic mechanism.
-
-
Scenario: Both Annexin V and LDH assays show a rapid, dose-dependent increase in cell death.
-
Interpretation: This suggests the compound may be inducing rapid apoptosis that quickly progresses to secondary necrosis, or it may have a direct necrotic effect at higher concentrations.
-
Molecular Mechanism of CLA-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by (10E,12Z)-Methyl Ester 10,12-Octadecadienoate leading to apoptosis.
Caption: Key signaling pathways in CLA-induced apoptosis.
Troubleshooting Guide
Problem: I'm seeing high variability between replicate wells in my MTT or LDH assay.
-
Possible Cause 1: Compound Precipitation. The lipophilic nature of the compound can cause it to fall out of solution, leading to uneven exposure of cells.
-
Solution: Visually inspect your plate under a microscope before and after adding the compound. If you see crystals or an oil film, revisit your solubilization protocol. Consider decreasing the highest concentration or using a lipid-based delivery system.[11]
-
-
Possible Cause 2: Inconsistent Cell Seeding. A non-homogenous cell suspension will lead to different cell numbers per well.
-
Solution: Ensure you have a single-cell suspension by gently pipetting or using a loose-fitting pipette tip to break up clumps before plating. Mix the suspension between plating rows.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, altering media concentration and temperature.
-
Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or culture medium to create a humidity barrier.
-
Problem: My vehicle control (DMSO/Ethanol only) is showing significant cytotoxicity.
-
Possible Cause: Solvent Concentration is Too High. Many cell lines are sensitive to solvents, even at concentrations commonly cited in the literature.
-
Solution: This is a critical self-validating step. Run a solvent toxicity curve for your specific cell line to determine the maximum non-toxic concentration. Aim for a final concentration well below this threshold (e.g., <0.1%).
-
Problem: My results are not reproducible between experiments.
-
Possible Cause 1: Cell Health and Passage Number. Cells at high passage numbers can have altered phenotypes and sensitivities.
-
Solution: Use cells from a consistent, low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Serum Lot Variability. Fetal Bovine Serum (FBS) is a complex biological product, and different lots can have varying levels of growth factors that influence cell sensitivity.
-
Solution: Purchase a large batch of a single FBS lot and test it for consistency before use in critical experiments.
-
Strategies for Minimizing Cytotoxicity
In drug development, the goal is often to preserve a desired biological effect (e.g., anti-inflammatory) while minimizing general cytotoxicity.
1. Dose-Response Optimization
The most straightforward approach is to use the lowest effective concentration. A detailed dose-response curve with 8-12 points is essential to accurately determine the IC50 (concentration that inhibits 50% of response) and to identify a therapeutic window where the desired biological effect occurs with minimal cell death.
2. Advanced Drug Delivery Systems
For lipophilic compounds, cytotoxicity can sometimes be an off-target effect related to poor bioavailability and non-specific membrane interactions. Encapsulating the compound in a lipid-based nanoparticle or emulsion can dramatically improve its safety profile.[22][23]
-
Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds within the membrane.[24]
-
Nanoemulsions: Oil-in-water emulsions stabilized by surfactants, where the compound is dissolved in the oil phase.[22]
-
Lipid-Drug Conjugates: Covalently linking the fatty acid ester to another molecule can improve its properties, such as targeting or bioavailability.[23][25]
The workflow below outlines a strategy for developing and testing a lipid-based formulation.
Caption: Workflow for minimizing cytotoxicity via formulation.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for adherent cells.[14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the (10E,12Z)-Methyl Ester 10,12-Octadecadienoate and controls in serum-free medium. Remove the old medium from the cells and add 100 µL of the treatment solutions. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Add 10 µL of the MTT stock to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15][26]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[14] Read the absorbance at 570-590 nm using a microplate reader.[14]
-
Analysis: Subtract the background absorbance (from wells with medium but no cells) and express viability as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on measuring LDH release into the supernatant.[17][19][27]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include three critical control groups:
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[27] Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19][27]
-
Reading: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Protocol 3: Annexin V-FITC / PI Apoptosis Assay
This protocol provides a quantitative measure of apoptosis via flow cytometry.[20]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[20] Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge again, and discard the supernatant. This removes residual media.[20]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[28]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Stuckey, D. W., & Shah, K. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. Retrieved from [Link]
-
D'Arcy, M. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(13), e2916. Retrieved from [Link]
-
Kim, H., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908. Retrieved from [Link]
-
Kim, E. J., et al. (2009). Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response. Journal of Lipid Research, 50(12), 2349-2358. Retrieved from [Link]
-
Ou, L., et al. (2005). Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss. Carcinogenesis, 26(9), 1625-1632. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Scarpellini, A., et al. (2006). Conjugated linoleic acid induces apoptosis in MDA-MB-231 breast cancer cells through ERK/MAPK signalling and mitochondrial pathway. International Journal of Cancer, 119(9), 2038-2046. Retrieved from [Link]
-
Wang, L. S., et al. (2008). Conjugated linoleic acid induces apoptosis through estrogen receptor alpha in human breast tissue. BMC Cancer, 8, 208. Retrieved from [Link]
-
Sohaib, M., & Butt, M. S. (2021). The Effects of Conjugated Linoleic Acids on Cancer. Molecules, 26(5), 1361. Retrieved from [Link]
-
Plou, F. (2021, July 12). Fatty acid esters as anticancer agents published in IJMS. Retrieved from [Link]
-
Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery, 2016, 8958243. Retrieved from [Link]
-
Park, K. (2017, January 12). Lipid−Drug Conjugate for Enhancing Drug Delivery. Retrieved from [Link]
-
Neupane, Y. R., et al. (2021). Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides. Pharmaceutics, 13(9), 1429. Retrieved from [Link]
-
Casiraghi, A., et al. (2019). Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers. Molecules, 24(12), 2269. Retrieved from [Link]
-
Vian, T. C., et al. (2018). Validation Cytotoxicity Assay for Lipophilic Substances. Current Drug Discovery Technologies, 15(3), 227-234. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
European Pharmaceutical Review. (2020, April 6). Using fatty acids in oral formulations to improve drug delivery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Validation Cytotoxicity Assay for Lipophilic Substances | Request PDF. Retrieved from [Link]
-
Wasan, K. M., & Wasan, E. K. (2008). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Journal of Pharmaceutical Sciences, 97(11), 4670-4685. Retrieved from [Link]
-
ResearchGate. (n.d.). Conjugated Linoleic Acid strengthens the apoptotic effect of low-dose cisplatin in A549 cells by inducing Bcl-2 downregulation | Request PDF. Retrieved from [https://www.researchgate.net/publication/344400219_Conjugated_Linoleic_Acid_strengthens_the_apoptotic_effect_of_low-dose_cisplatin_in_A549_cells_by_inducing_Bcl-2_downregulation]([Link]_ cisplatin_in_A549_cells_by_inducing_Bcl-2_downregulation)
-
Martins, C. D. L., et al. (2018). Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells. Frontiers in Bioengineering and Biotechnology, 6, 185. Retrieved from [Link]
-
Sisk, M., et al. (2001). Conjugated linoleic acid inhibits proliferation but stimulates lipid filling of murine 3T3-L1 preadipocytes. The Journal of Nutrition, 131(8), 2088-2094. Retrieved from [Link]
-
Nishimura, K., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic Acid, a Cytotoxic Fatty Acid Ketodiene Isolated From Eggplant Calyx, Induces Apoptosis in Human Ovarian Cancer (HRA) Cells. Journal of Natural Medicines, 69(3), 296-302. Retrieved from [Link]
-
NAMSA. (n.d.). Handling Cytotoxicity Failure: Why it is not the end. Retrieved from [Link]
-
Nelson Labs. (2026, February 13). My Medical Device Failed Cytotoxicity Testing. Now What?. Retrieved from [Link]
-
Rahman, M. A., et al. (2012). Cytotoxic Effects of Conjugated Linoleic Acids on Human Hepatoma Cancer Cells (HepG2). Journal of Molecular Pathophysiology, 1(1), 1-8. Retrieved from [Link]
-
Health Technology Evaluation Journal. (2024, February 1). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. Retrieved from [Link]
-
Mihai, A. L., et al. (2022). Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. Foods, 12(1), 147. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. Retrieved from [Link]
-
Maggiora, M., et al. (2005). Conjugated linoleic acid isomers and their conjugated derivatives inhibit growth of human cancer cell lines. Lipids, 40(11), 1133-1140. Retrieved from [Link]
-
Natural Products Magnetic Resonance guided-Phytochemistry Database. (n.d.). (10E,12Z)-methyl octadeca-10,12-dienoate. Retrieved from [Link]
-
Lee, J. Y., et al. (2000). (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. Bioscience, Biotechnology, and Biochemistry, 64(4), 882-886. Retrieved from [Link]
-
Abdel Raoof, G. F., & Mohammed, H. M. (2019). CYTOTOXIC EFFECT AND PHYTOCHEMICAL STUDY OF PETROLEUM ETHER EXTRACT OF TILIA CORDATA MILL. Universal Journal of Pharmaceutical Research, 4(4), 29-33. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. Retrieved from [Link]
-
Petrucci, G., et al. (2022). Role of Oxidative Stress in the Pathogenesis of Atherothrombotic Diseases. Antioxidants, 11(7), 1408. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conjugated linoleic acid isomers and their conjugated derivatives inhibit growth of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmolpat.com [jmolpat.com]
- 7. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugated linoleic acid induces apoptosis in MDA-MB-231 breast cancer cells through ERK/MAPK signalling and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugated linoleic acid induces apoptosis through estrogen receptor alpha in human breast tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kinampark.com [kinampark.com]
- 24. mdpi.com [mdpi.com]
- 25. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.bio-techne.com [resources.bio-techne.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Status: Online Current Operator: Senior Application Scientist, Lipid Chemistry Division Ticket Focus: Yield Optimization & Stereoselectivity Troubleshooting
System Overview & Core Challenges
Molecule: (10E,12Z)-Methyl 10,12-Octadecadienoate Common Name: trans-10, cis-12 Conjugated Linoleic Acid (t10,c12-CLA) Methyl Ester Criticality: This specific isomer is biologically active (linked to anti-adipogenic effects) but is thermodynamically unstable compared to the trans,trans isomers.
The "Low Yield" Paradox: In the synthesis of t10,c12-CLA, "low yield" usually stems from three distinct failure modes. You must identify which one is plaguing your workflow to apply the correct fix.
-
Stoichiometric Yield Loss: The reaction (alkali isomerization) inherently produces a 50:50 mixture of c9,t11 and t10,c12 isomers. A 50% yield of your specific isomer is the theoretical maximum for this route.
-
Thermodynamic Drift: Over-processing converts your desired t10,c12 isomer into the stable but useless trans,trans furan fatty acids or polymers.
-
Purification Attrition: Separation of the t10,c12 isomer from the c9,t11 isomer is the single biggest source of mass loss.
Troubleshooting Tickets (FAQs)
Ticket #101: "My reaction yield is high, but the specific 10E,12Z content is <25%."
Diagnosis: Thermodynamic Overshoot. The alkali isomerization of methyl linoleate proceeds through a kinetic vs. thermodynamic control mechanism. The t10,c12 and c9,t11 isomers are kinetic products. If you heat too long or too hot, they isomerize further into the thermodynamic sink: the trans,trans (t,t) isomers.
Resolution Protocol:
-
Check Temperature: If using propylene glycol/KOH, do not exceed 150°C . Above 160°C, the formation of t,t isomers accelerates exponentially [1].
-
Check Time: Quench the reaction strictly at the plateau phase (usually 2-3 hours at 150°C). Extended reaction times do not increase conversion; they only degrade the stereochemistry.
-
Switch Catalysts: Consider low-temperature alkali isomerization using KOH in methanol (60°C) for longer durations (24-48h). This preserves stereochemistry at the cost of speed.
Ticket #102: "I cannot separate the 10E,12Z isomer from the 9Z,11E isomer."
Diagnosis: Inadequate Resolution Strategy. Standard silica chromatography or urea complexation cannot separate these geometric isomers effectively because their polarities are nearly identical.
Resolution Protocol:
-
Method A: Low-Temperature Crystallization (Scalable)
-
Dissolve the crude isomer mix in acetone (12 mL/g).
-
Cool to -58°C .[1]
-
The t10,c12 isomer is more soluble than the c9,t11. The precipitate will be rich in c9,t11, while your target t10,c12 remains in the supernatant (mother liquor).
-
Reference: This method can achieve >90% purity but requires strict temperature control [2].
-
-
Method B: Silver-Ion (Argentation) Chromatography (High Purity)
-
You must use Ag+ impregnated silica or cation-exchange resin loaded with silver ions. The silver ions form pi-complexes with the double bonds. The geometry (cis vs trans) and spacing of the diene system dramatically affect retention time.
-
Ticket #103: "The product turns into a viscous gum upon storage."
Diagnosis: Oxidative Polymerization. Conjugated dienes are significantly more reactive to oxygen than non-conjugated linoleate. They act as "oxygen sponges," leading to rapid polymerization (gum formation).
Resolution Protocol:
-
Radical Scavenging: Add BHT (Butylated hydroxytoluene) at 100-200 ppm immediately after the reaction quench.
-
Inert Storage: Store neat oil only under Argon (heavier than air, better blanket than Nitrogen) at -20°C.
-
Avoid Acid Traces: Ensure complete neutralization. Traces of acid from the quench step can catalyze cationic polymerization of the conjugated system.
Visualizing the Failure Pathways
The following diagram illustrates the kinetic vs. thermodynamic pathways. Understanding this flow is critical to stopping the reaction at the "Sweet Spot."
Figure 1: Reaction pathway showing the "Scrambling" mechanism. The target t10,c12 isomer is an intermediate that degrades into trans,trans isomers if the reaction energy is too high.
Standardized Protocols
Protocol A: Optimized Alkali Isomerization (High Selectivity)
Based on the method by Berdeaux et al. [2]
| Parameter | Specification | Rationale |
| Reagent | Methyl Linoleate (>95% purity) | Impurities (oleate/stearate) complicate downstream crystallization. |
| Solvent | Propylene Glycol | Higher boiling point allows 150°C reaction without pressure vessels. |
| Base | KOH (7% w/w relative to solvent) | Excess base ensures rapid deprotonation. |
| Temperature | 150°C ± 2°C | Critical Control Point. <140°C is too slow; >160°C causes degradation. |
| Time | 50 minutes | Validated "Sweet Spot" for maximum kinetic yield before t,t formation. |
| Quench | Pour into ice-cold 4% HCl/MeOH | Rapid cooling and neutralization prevents isomerization drift. |
Protocol B: Purification via Low-Temp Crystallization
Designed to isolate 10E,12Z from the mixture.
-
Dissolution: Dissolve 100g of crude isomerized ester in 1200 mL dry acetone.
-
Stage 1 Cooling (-58°C): Lower temperature to -58°C slowly (1°C/min).
-
Filtration 1: Filter the precipitate rapidly at -58°C.
-
Precipitate: Contains mostly c9,t11 (enriched).
-
Filtrate (Liquid): Contains mostly t10,c12 (Target).[2]
-
-
Evaporation: Evaporate the filtrate to recover the t10,c12 enriched fraction.
-
Polishing: If higher purity (>95%) is needed, perform a second crystallization of the filtrate residue at -65°C.
Advanced Troubleshooting Logic (Decision Tree)
Use this logic flow to determine your next experimental move.
Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.
References
-
Yang, L., & Liu, B. (2004).[3] Optimization of Conjugated Linoleic Acid (CLA) Synthesis Conditions. Research and Innovation in Food Science and Technology.
-
Berdeaux, O., et al. (1998). A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate. Journal of the American Oil Chemists' Society (JAOCS).
-
Loreau, O., et al. (2003).[4] Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid... and their [1-14C]-analogs. Chemistry and Physics of Lipids.
-
Kim, S.J., et al. (2003).[5] Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification.[5] Biotechnology Letters.
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Biosynthesis of conjugated linoleic acid: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 4. Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, and their [1-14C]-radiolabeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate
Welcome to the technical support guide for (10E,12Z)-Methyl Ester 10,12-Octadecadienoate (CAS 21870-97-3), a key conjugated linoleic acid (CLA) methyl ester.[1][2] This document is designed for researchers, scientists, and drug development professionals who utilize this compound and require robust protocols for ensuring its long-term stability and integrity.
The conjugated diene system in this molecule makes it exceptionally susceptible to degradation, primarily through oxidation and isomerization.[3][4][5] Improper handling or storage can lead to the formation of artifacts, compromising experimental results. This guide provides field-proven insights and validated protocols to mitigate these risks.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate.
Q1: What are the ideal long-term storage conditions for this compound?
A1: The stability of this polyunsaturated fatty acid methyl ester (FAME) is critically dependent on its storage environment. To minimize degradation, adhere to the following conditions:
-
Temperature: Store at or below -20°C in a freezer.[1][2] Low temperatures are essential to reduce the rate of oxidative and isomeric reactions.
-
Atmosphere: This compound is air and light sensitive. Always store it under an inert gas atmosphere, such as high-purity argon or nitrogen, to displace oxygen and prevent autoxidation.
-
Light: Protect the compound from all sources of light, especially UV, which can catalyze photo-oxidation and isomerization.[3] Use amber glass vials or wrap clear vials in aluminum foil.
-
Container: Use high-quality, tightly sealed glass containers. Avoid plastic containers where possible, as leaching or gas permeability can be a concern.
Q2: How should I handle the compound for daily experimental use?
A2: Proper handling is as crucial as long-term storage.
-
Thawing: Thaw the vial quickly in cool water and immediately place it on ice. Do not allow it to sit at room temperature for extended periods.
-
Aliquoting: Upon receiving a new batch, it is best practice to create smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the bulk material to atmospheric oxygen and moisture.
-
Inert Gas Blanketing: Before re-sealing any vial (either the main stock or an aliquot), flush the headspace with a gentle stream of inert gas (argon or nitrogen) to displace air.
-
Solvents: If preparing stock solutions, use high-purity, anhydrous solvents that are free of peroxides. Ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are suitable solvents.[2]
Q3: What are the primary degradation pathways I need to be aware of?
A3: There are three main degradation pathways for (10E,12Z)-Methyl Ester 10,12-Octadecadienoate:
-
Oxidation: This is the most significant concern. The presence of oxygen, even in trace amounts, can initiate a free-radical chain reaction, leading to the formation of hydroperoxides.[4][5] These primary oxidation products are unstable and decompose into a complex mixture of secondary products, including aldehydes, ketones, and shorter-chain fatty acids, which can interfere with your analysis.[5][6]
-
Isomerization: The conjugated double bonds can change their geometric configuration (e.g., from 10E,12Z to 10E,12E) or shift their position along the carbon chain. This process can be catalyzed by exposure to heat, light, or acidic/basic conditions.[7][8][9] Isomerization is problematic as different isomers may possess vastly different biological activities.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of water, particularly under acidic or basic conditions.[10][11] This increases the acid value of the sample and introduces a new chemical entity.
Q4: Can I add an antioxidant to my stock solutions?
A4: Yes, adding an antioxidant is a highly effective strategy to prolong the shelf-life of the compound, especially when in solution.
-
Recommended Antioxidants: Butylated hydroxytoluene (BHT) or α-tocopherol are commonly used.[12]
-
Effective Concentration: A concentration of 0.01-0.1% (w/v) is typically sufficient.
-
Causality: Antioxidants function by donating a hydrogen atom to quench the free radicals that propagate the oxidation chain reaction, thereby inhibiting the formation of hydroperoxides.[13]
-
Validation: It is crucial to validate that the chosen antioxidant and its concentration do not interfere with your specific experimental assay. Run an antioxidant-only control.
Section 2: Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the use of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate.
Problem: My GC-MS analysis shows multiple new peaks that were not present in the initial analysis.
-
Possible Cause 1: Oxidation. Oxidative degradation results in a variety of smaller, more volatile compounds from the cleavage of the fatty acid chain, as well as larger, derivatized molecules.
-
How to Verify: Look for characteristic mass fragments of aldehydes, ketones, or shorter-chain esters. You can also perform a simple UV-Vis scan; the formation of conjugated diene hydroperoxides creates a new absorbance peak around 234 nm.[5]
-
Solution: Discard the degraded sample. Review your storage and handling procedures, ensuring a strict anaerobic environment. Prepare fresh aliquots from a new, unopened vial if possible. Always use peroxide-free solvents.
-
-
Possible Cause 2: Isomerization. The appearance of peaks with the same mass-to-charge ratio but different retention times strongly suggests the formation of geometric or positional isomers.
-
How to Verify: Use a highly polar GC column (e.g., HP-88) designed for FAME isomer separation and compare retention times to known standards of other CLA isomers if available.[14]
-
Solution: Isomerization is often triggered by light or heat. Ensure the sample is always protected from light and avoid any unnecessary exposure to elevated temperatures. Check the pH of your solutions, as acidic or basic contaminants can catalyze isomerization.[7]
-
Problem: The measured concentration of my stock solution is significantly lower than expected.
-
Possible Cause: Advanced Degradation or Polymerization. In cases of severe oxidation, the compound can polymerize into larger molecules that may not elute from the GC column or may precipitate out of solution.[15]
-
How to Verify: Visually inspect the solution for any cloudiness or precipitate. If the sample was stored improperly for a long period, significant degradation is likely.
-
Solution: The stock solution is compromised and should be discarded. When preparing new solutions, ensure they are fully dissolved and stored under the ideal conditions outlined in the FAQ section.
-
Problem: My sample has a high acid value or fails a free fatty acid (FFA) test.
-
Possible Cause: Hydrolysis. This indicates the methyl ester has been converted to the free fatty acid.
-
How to Verify: This is most common when aqueous or non-anhydrous solvents are used. The presence of water is the primary culprit.
-
Solution: Always use high-purity, anhydrous grade solvents for preparing solutions. If working with aqueous buffers, prepare the final dilution immediately before use and do not store it.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for purity issues.
Section 3: Experimental Protocols for Stability Assessment
To ensure the validity of long-term studies, it is essential to perform stability testing.
Protocol 1: Accelerated Stability Study Workflow
This protocol outlines a method for assessing stability under stressed conditions to predict long-term shelf life.
-
Preparation: Aliquot the neat compound or a concentrated stock solution into multiple amber glass vials.
-
Inert Atmosphere: Blanket the headspace of each vial with argon or nitrogen and seal tightly.
-
Stress Conditions: Divide the vials into different stability chambers:
-
Control: -20°C, protected from light.
-
Thermal Stress: 40°C, protected from light.
-
Photostability: 25°C, exposed to controlled UV/Vis light (ICH Q1B guidelines).
-
Oxidative Stress: 25°C, headspace flushed with air instead of inert gas.
-
-
Time Points: Pull one vial from each condition at specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Analysis: Analyze each sample immediately upon pulling using Protocol 2 and/or 3.
-
Data Evaluation: Plot the percentage of the remaining parent compound versus time for each condition. Determine the degradation rate and identify the primary degradation products.
Experimental Workflow for a Stability Study
Caption: Experimental workflow for a stability study.
Protocol 2: Purity and Degradation Analysis by Gas Chromatography (GC-MS)
This is the gold-standard method for assessing purity and identifying degradation products.
-
Sample Preparation: Dilute the sample from the stability study to a final concentration of approximately 1 mg/mL in a suitable solvent (e.g., hexane or isooctane).
-
GC-MS Parameters:
-
System: Gas chromatograph with a mass selective detector.
-
Column: A polar capillary column suitable for FAME isomer separation (e.g., Agilent HP-88, 100 m x 0.25 mm x 0.20 µm).[14]
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min. (This program should be optimized for your specific system and column).
-
MS Detector: Scan range from m/z 30 to 550.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound (10E,12Z)-Methyl Ester 10,12-Octadecadienoate.
-
Calculate the purity as a percentage of the total peak area.
-
Identify any new peaks by comparing their mass spectra to a library (e.g., NIST). Pay close attention to potential isomers and oxidative fragments.
-
Protocol 3: Monitoring Oxidation via UV-Vis Spectroscopy
This is a rapid, non-destructive method to screen for the initial stages of oxidation.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) to an absorbance below 1.5 AU.
-
Measurement: Scan the sample from 200 nm to 400 nm in a quartz cuvette using a spectrophotometer. Use the pure solvent as a blank.
-
Data Interpretation: The intact compound has a characteristic absorbance maximum. The formation of conjugated diene hydroperoxides during oxidation will result in the appearance of a new, distinct peak at approximately 234 nm.[5] An increase in the absorbance at this wavelength over time is a direct indicator of oxidative degradation.
Section 4: Data Summary Tables
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | ≤ -20°C | Minimizes reaction kinetics for all degradation pathways. |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents autoxidation, the primary degradation pathway. |
| Light Exposure | Protected from Light (Amber Vial) | Prevents photo-oxidation and photo-isomerization.[3] |
| Container Type | Tightly Sealed Glass Vial | Ensures inertness and prevents loss of inert gas shield. |
| Solvent (for solutions) | High-Purity, Anhydrous, Peroxide-Free | Prevents hydrolysis and solvent-initiated degradation. |
| Antioxidant (optional) | 0.01-0.1% BHT or α-tocopherol | Quenches free radicals to inhibit the oxidation chain reaction.[13] |
| Table 1: Summary of Recommended Storage and Handling Conditions. |
| Parameter | Analytical Method | Information Provided |
| Purity & Identity | Gas Chromatography (GC-FID/MS) | Quantifies the parent compound and confirms its structure. |
| Degradation Products | Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies the chemical structures of impurities. |
| Isomeric Purity | GC with Polar Column | Separates and quantifies geometric and positional isomers.[14] |
| Primary Oxidation | UV-Vis Spectroscopy (~234 nm) | Detects the formation of conjugated diene hydroperoxides.[5] |
| Hydrolysis | Acid Value (AV) Titration | Measures the extent of ester hydrolysis to free fatty acid.[16] |
| Accelerated Stability | Rancimat Method | Determines the induction period before rapid oxidation begins.[13] |
| Table 2: Key Stability-Indicating Parameters and Analytical Methods. |
References
- US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents.
- Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years - Agronomy Research.
- Technical Support Center: Preventing Oxidation of Polyunsaturated Fatty Acid Methyl Esters (PUFA FAMEs) - Benchchem.
- Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat | Journal of Dairy Research.
- HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1.
- Impact of various factors on the stability of biodiesel – a review - Journal of Biotech Research.
- Fatty acid analysis using methyl esters - Stenutz.
- Preparation of fatty acid methyl esters from olive oil and other vegetable oils using aqueous hydrochloric acid-methanol - Analyst (RSC Publishing).
- WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - WIPO Patentscope.
- Isomers of Conjugated Fatty Acids. I. Alkali-isomerized Linoleic Acid - ACS Publications.
- Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions.
- Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed.
- Isomerization of conjugated linolenic acids during methylation - PubMed.
- Synthetic methods for obtaining conjugated linoleic acids (CLA) by catalysis - CABI Digital Library.
- Different Conditions for Alkaline Isomerization and the Production of Conjugated Linoleic Acid (CLA) from Linoleic Acid - Journal of Biochemical Technology.
- New Insights on the Oxidation of Unsaturated Fatty Acid Methyl Esters Catalyzed by Niobium(V) Oxide. A Study of the Catalyst Surface Reactivity - MDPI.
- The Effect of Biodiesel Oxidation Stability on The Removal of Polyunsaturated Fatty Acids.
- The Effect of Biodiesel Oxidation Stability on The Removal of Polyunsaturated Fatty Acids.
- JP2008280252A - Method for purifying fatty acid methyl esters - Google Patents.
- Oxidation stability of fatty acid methyl esters (FAME, biodiesel) - Metrohm.
- SAFETY DATA SHEET - Sigma-Aldrich.
- CONJUGATED LINOLEIC ACID REDUCES LIPID OXIDATION IN IRRADIATED, COOKED GROUND BEEF PATTIES - OAKTrust.
- Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend.
- Formation kinetic study of thermally induced trans and conjugated linoleic acids in corn oil.
- Stability of Linoleic acid and its Reactivity with Bone Cement Components - DiVA.
- Reddy et al., IJPSR, 2020; Vol. 11(5): 2415-2424.
- An In-depth Technical Guide to the Isomers of Methyl Octadecadienoate - Benchchem.
- NMR Properties of Conjugated Linoleic Acid (CLA) Methyl Ester Hydroperoxides - PubMed.
- (10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014 - PubChem.
- Methyl 10(E),12(Z)-Octadecadienoate | CAS 21870-97-3 | Larodan Research Grade Lipids.
- (10E,12Z)-Methyl Ester 10,12-Octadecadienoate - LGC Standards.
- (10E,12Z)-Octadecadienoic acid methyl ester | 21870-97-3 | Benchchem.
- A detailed identification study on high-temperature degradation products of oleic and linoleic acid methy esters by GC–MS and GC–FTIR - ResearchGate.
- 10(E),12(Z)-Conjugated Linoleic Acid methyl ester - Cayman Chemical.
- (10E,12Z)-methyl octadeca-10,12-dienoate | NMPPDB.
- Methyl 10(E),12(Z)-Octadecadienoate 90%, 25 g - Labclinics Shop.
Sources
- 1. larodan.com [larodan.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 8. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. NMR properties of conjugated linoleic acid (CLA) methyl ester hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation stability of fatty acid methyl esters (FAME, biodiesel) | Metrohm [metrohm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. JP2008280252A - Method for purifying fatty acid methyl esters - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Common experimental artifacts in (10E,12Z)-conjugated linoleic acid research
Welcome to the technical support center for researchers working with (10E, 12Z)-conjugated linoleic acid ((10E, 12Z)-CLA). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the common experimental artifacts and challenges associated with this specific CLA isomer. Our goal is to ensure the integrity and reproducibility of your research by addressing potential pitfalls from sample handling to data interpretation.
Section 1: FAQs on (10E, 12Z)-CLA Isomer Stability & Handling
The (10E, 12Z)-CLA isomer is notoriously sensitive to environmental factors. Understanding its stability is the first line of defense against generating artifactual data.
Question 1: My (10E, 12Z)-CLA standard is showing multiple peaks on GC-MS, even when freshly prepared. What could be the cause?
Answer: This is a frequent issue stemming from the inherent instability of the cis double bond at the 12th position, which is susceptible to isomerization. The primary culprits are exposure to heat, light, and oxygen.
-
Thermal Isomerization: Heating (10E, 12Z)-CLA, even at temperatures used for sample preparation or during prolonged storage at room temperature, can induce isomerization to more stable trans,trans isomers (e.g., 9t,11t and 10t,12t).[1][2] Studies have shown that at temperatures as high as 180°C, significant isomerization occurs, with the formation of trans,trans isomers increasing over time.[1]
-
Photo-isomerization: Exposure to UV light, and even ambient laboratory light over extended periods, can cause isomerization.[3] Research has demonstrated that UVA irradiation leads to a decrease in the concentration of the (10E, 12Z) isomer and the formation of other isomers, including trans,trans configurations.[3]
-
Oxidation: (10E, 12Z)-CLA is highly prone to oxidation, especially when stored in the presence of oxygen.[4][5] Oxidative degradation can lead to the formation of hydroperoxides and other secondary oxidation products, which may appear as additional peaks or interfere with your analysis.
Troubleshooting Protocol:
-
Procurement and Storage:
-
Purchase high-purity (>98%) (10E, 12Z)-CLA from a reputable supplier.
-
Upon receipt, immediately store the compound at -80°C under an inert atmosphere (e.g., argon or nitrogen).
-
Aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.
-
-
Sample Handling:
-
Always work with the compound on ice and in a dimly lit environment. Use amber-colored vials or wrap vials in aluminum foil.
-
Prepare solutions fresh for each experiment.
-
Use deoxygenated solvents for preparing stock solutions.
-
Question 2: I've observed a decrease in the concentration of (10E, 12Z)-CLA in my samples during storage, even at -20°C. Why is this happening?
Answer: While -20°C is suitable for short-term storage, for long-term stability, -80°C is recommended. The degradation you are observing is likely due to slow oxidation. The conjugated double bond system in (10E, 12Z)-CLA makes it particularly susceptible to auto-oxidation.[4] The presence of even small amounts of oxygen in the storage vial can lead to the formation of free radicals and subsequent degradation of the fatty acid over time.
To mitigate this, ensure your samples are stored under an inert gas and consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 200 ppm), which has been shown to protect CLA from oxidation.[4]
Section 2: Troubleshooting Guide for Analytical Quantification
Accurate quantification of (10E, 12Z)-CLA is critical. This section addresses common issues encountered during chromatographic analysis.
Question 3: I am having difficulty separating the (10E, 12Z)-CLA isomer from other CLA isomers using standard gas chromatography (GC). What can I do to improve resolution?
Answer: Standard GC alone is often insufficient for complete separation of all CLA isomers, especially geometric isomers.[6] The co-elution of isomers can lead to inaccurate quantification.
Recommended Solutions:
-
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is the preferred method for separating CLA isomers.[6][7] The silver ions interact with the double bonds of the fatty acids, allowing for separation based on the number, position, and configuration of the double bonds. Ag+-HPLC can be used as a pre-analytical fractionation step before GC-MS analysis for more accurate quantification.[8]
-
Specialized GC Columns: For direct GC analysis, use a long, highly polar capillary column (e.g., 100m CP-Sil 88 or SP-2560).[7][9] These columns provide better separation of fatty acid methyl esters (FAMEs).
-
GC-MS/MS (Tandem Mass Spectrometry): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode can enhance selectivity and sensitivity, helping to differentiate between co-eluting isomers by monitoring specific precursor-to-product ion transitions.[10]
Question 4: I am concerned about artifact formation during the derivatization of (10E, 12Z)-CLA to its fatty acid methyl ester (FAME) for GC analysis. What is the best derivatization method to use?
Answer: Derivatization is necessary to increase the volatility of CLA for GC analysis, but certain methods can introduce artifacts.[11][12]
-
Acid-Catalyzed Methylation (e.g., BF3-Methanol, HCl-Methanol): These methods should be used with caution as they can cause isomerization of the conjugated double bonds, especially at elevated temperatures.[8]
-
Base-Catalyzed Methylation (e.g., Sodium Methoxide): This is generally considered a milder method and is less likely to cause isomerization.[8] A recommended protocol involves dissolving the lipid sample in toluene, adding 0.5 M sodium methoxide in methanol, and heating at 50°C for 10 minutes.[8]
Recommended Derivatization Protocol (Base-Catalyzed):
-
Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a test tube.
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Incubate the mixture at 50°C for 10 minutes.
-
Stop the reaction by adding 0.1 mL of glacial acetic acid.
-
Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.
Workflow for Minimizing Derivatization Artifacts
Caption: A decision tree for troubleshooting unexpected results in (10E, 12Z)-CLA cell-based assays.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Isomerization | Heating Me-CLA at 180°C for 60 min | Decrease in cis-9,trans-11 and trans-10,cis-12 isomers; formation of 13.6% trans,trans and 4.9% cis,cis isomers. | [1] |
| Isomerization | UVA irradiation of (10E, 12Z)-CLA | Decrease in (10E, 12Z) isomer concentration and formation of trans,trans isomers. | [3] |
| Oxidation | Storage of CLA in air at 50°C for 110 hours | >80% degradation of total CLA. | [4] |
| Cellular Uptake | Incubation of leukemia cells with 40µM CLA for 48h | High cellular CLA content in phospholipids (32-63 g FA/100 g total phospholipid fatty acid). | [13] |
References
-
De Alwis, D. C. L. C. K., & Chandrika, U. G. (2014). Effect of UV Irradiation on Conjugated Linoleic Acid (9c 11t and 10t 12c). Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2007. [Link]
-
Ghasemzadeh, H. R., & Safari, M. (2018). Different Conditions for Alkaline Isomerization and the Production of Conjugated Linoleic Acid (CLA) from Linoleic Acid. Journal of Biochemical Technology, 9(3), 22-30. [Link]
-
Giua, L., Blasi, F., Simonetti, M. S., & Cossignani, L. (2013). Oxidative modifications of conjugated and unconjugated linoleic acid during heating. ResearchGate. [Link]
-
Martin, J. C., Cherfaoui, M., & Sebedio, J. L. (2002). Influence of Heat and Refining on Formation of CLA Isomers in Sunflower Oil. ResearchGate. [Link]
-
Yang, L., Leung, L. K., & Huang, Y. (2000). Oxidative stability of conjugated linoleic acid isomers. PubMed. [Link]
-
Tsuzuki, T., Tokuyama, Y., Igarashi, M., & Miyazawa, T. (2004). Oxidation Rate of Conjugated Linoleic Acid and Conjugated Linolenic Acid Is Slowed by Triacylglycerol Esterification and Alpha-Tocopherol. PubMed. [Link]
-
Adikari, A. M. G. C. P., & Priyashantha, H. (2004). Photochemical production of conjugated linoleic acid from soybean oil. PubMed. [Link]
-
Kramer, J. K. G., & Cruz-Hernandez, C. (2008). Conjugated linoleic acid and octadecenoic acids: Extraction and isolation of lipids. ResearchGate. [Link]
-
N/A. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). [Link]
-
Erinç, H., & İşler, R. (2021). Effects of Conjugated Linoleic Acid on Oleogel Structure and Oxidative Stability. Bentham Science. [Link]
-
Moldoveanu, S. C. (2016). Derivatization Methods in GC and GC/MS. ScienceDirect. [Link]
-
Park, Y. (2007). Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA. PMC. [Link]
-
Hornung, E., Krueger, C., Pernstich, C., Gipmans, M., Porzel, A., & Feussner, I. (2005). Production of (10E,12Z)-conjugated linoleic acid in yeast and tobacco seeds. PubMed. [Link]
-
N/A. (2020). Optimization of Conjugated Linoleic Acid (CLA) Synthesis Conditions Applying it in Milk Enrichment. Research and Innovation in Food Science and Technology. [Link]
-
N/A. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. IntechOpen. [Link]
-
Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. [Link]
-
N/A. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH. [Link]
-
Creus, A., Efler, P., & Worgall, S. (2001). Degradation of conjugated linoleic acid isomers in the yeast Saccharomyces cerevisiae. PubMed. [Link]
-
N/A. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Agilent. [Link]
-
Christie, W. W. (2019). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). AOCS. [Link]
-
Kramer, J. K. G., Sehat, N., Dugan, M. E. R., Mossoba, M. M., Yurawecz, M. P., Roach, J. A. G., Eulitz, K., & Ku, Y. (2000). Chromatographic separation and identification of conjugated linoleic acid isomers. ResearchGate. [Link]
-
N/A. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. [Link]
-
N/A. (2007). Isomerization of 9c11t/10t12c CLA in Triacylglycerols. ResearchGate. [Link]
-
N/A. (n.d.). Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection∗. Semantic Scholar. [Link]
-
Kennedy, A., Martinez, K., Schmidt, S., Mandrup, S., LaPoint, K., & McIntosh, M. (2010). 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species. Journal of Lipid Research. [Link]
-
Reynolds, C. M., & Roche, H. M. (2010). Conjugated linoleic acid and inflammatory cell signalling. PubMed. [Link]
-
N/A. (2017). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. ResearchGate. [Link]
-
De la Torre, A., Debiton, E., Durand, D., Chardigny, J. M., Berdeaux, O., Loreau, O., Barthomeuf, C., Bauchart, D., & Gruffat, D. (2005). Conjugated linoleic acid isomers and their conjugated derivatives inhibit growth of human cancer cell lines. PubMed. [Link]
-
N/A. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]
-
N/A. (2019). Conjugated Linoleic Acid Effects on Cancer, Obesity, and Atherosclerosis: A Review of Pre-Clinical and Human. Semantic Scholar. [Link]
-
N/A. (2004). Effects of Two Conjugated Linoleic Acid Isomers on Body Fat Mass in Overweight Humans. Twinwood Cattle Company. [Link]
-
N/A. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
Dilzer, A., & Park, Y. (2020). Conjugated Linoleic Acid and Its Beneficial Effects in Obesity, Cardiovascular Disease, and Cancer. MDPI. [Link]
-
Agatha, G., Schultze, N., & Jahreis, G. (2004). Conjugated linoleic acid modulation of cell membrane in leukemia cells. PubMed. [Link]
-
N/A. (n.d.). 10,12-Conjugated linoleic acid supplementation improves HDL composition and function in mice. PMC. [Link]
-
N/A. (n.d.). Linear Stability. IntechOpen. [Link]
-
N/A. (2002). Mechanisms of Action of Conjugated Linoleic Acid: Evidence and Speculation. ResearchGate. [Link]
-
Dolan, J. W. (2013). Some Essential Principles of Effective Troubleshooting. LCGC International. [Link]
-
N/A. (2017). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. PMC. [Link]
-
N/A. (2011). Improving on GC–MS Performance for Demanding Applications: The Use of GC Coupled to Tandem-Quadrupole MS. LCGC International. [Link]
-
N/A. (2017). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. PubMed. [Link]
-
N/A. (n.d.). Conjugated linoleic acid: Techniques for analysis and effects on PUFA formation in rat hepatocytes. Purdue e-Pubs. [Link]
-
N/A. (n.d.). Agilent GC troubleshooting guide poster. HPST. [Link]
-
N/A. (n.d.). THE SCIENCE OF DERIVING STABILITY ANALYSES ∗ • Fix the footnote signs in the author list. 1. Introduction. Numerical stabili. University of Texas at Austin. [Link]
-
N/A. (2024). Stability and causality criteria in linear mode analysis. arXiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation rate of conjugated linoleic acid and conjugated linolenic acid is slowed by triacylglycerol esterification and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. Photochemical production of conjugated linoleic acid from soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. weber.hu [weber.hu]
- 12. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 13. Conjugated linoleic acid modulation of cell membrane in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Cross-Validation of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate Measurements Between Laboratories
Introduction: The Challenge of Measuring a Specific Conjugated Linoleic Acid Isomer
(10E,12Z)-Methyl Ester 10,12-Octadecadienoate is a specific geometric isomer of conjugated linoleic acid (CLA) methyl ester.[1][2] CLAs, as a group, have garnered significant research interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential roles in modulating body composition.[1][3][4] The specific isomer, trans-10,cis-12 CLA, has been shown to decrease body fat and increase lean body mass in various animal models, making its accurate quantification critical in nutritional science, pharmaceutical development, and food chemistry.[3]
This guide provides a comprehensive framework for researchers, scientists, and quality control professionals to understand the sources of variability in (10E,12Z)-Methyl Ester 10,12-Octadecadienoate measurement and to design and implement a rigorous inter-laboratory cross-validation study to ensure data comparability and reliability.
Pillar 1: A Comparative Analysis of Core Analytical Methodologies
The two primary techniques for the analysis of fatty acid methyl esters (FAMEs), including CLA isomers, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the specific analytical goal, such as routine quantification versus detailed isomer separation.
Gas Chromatography (GC)
GC is the most common and well-established method for FAME analysis due to its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID).[7] For the complex task of separating CLA isomers, standard GC methods are insufficient.
-
The Critical Role of the Column: Achieving separation of geometric and positional isomers like (10E,12Z)-Methyl Ester 10,12-Octadecadienoate requires long, highly polar capillary columns.[8] Columns with 100% cyanopropyl siloxane stationary phases (e.g., CP-Sil 88, BPX-70, SP-2560, Rt-2560) are the industry standard.[9][10][11] The high polarity of these phases allows for the separation of FAMEs based on differences in chain length, degree of unsaturation, and the configuration of double bonds.[12] The official AOAC Method 996.06, a gold standard for fatty acid analysis in foods, specifically recommends a 100 m column of this type to ensure adequate resolution.[10][11]
-
Sample Preparation is Paramount: Prior to GC analysis, fatty acids must be converted into their volatile methyl ester derivatives. This derivatization step is a major source of potential error. For CLAs, which are susceptible to isomerization, base-catalyzed methylation (e.g., using sodium methoxide) is strongly recommended over acid-catalyzed methods (like those using boron trifluoride, BF3), as the latter can alter the isomer distribution.[5][13]
High-Performance Liquid Chromatography (HPLC)
HPLC offers unique advantages, particularly in the separation of isomers without derivatization and for preparative-scale isolation.
-
Silver-Ion HPLC (Ag+-HPLC): This has proven to be a powerful technique for resolving the complex mixtures of CLA isomers.[6] The separation mechanism is based on the interaction between the π-electrons of the double bonds in the fatty acids and silver ions impregnated onto the stationary phase. This allows for excellent separation of both geometric (trans,trans < cis/trans < cis,cis) and positional isomers.[6][14] Ag+-HPLC can be used as a standalone quantitative method or as a pre-concentration step to isolate CLA isomers for subsequent analysis by GC-MS.[5]
-
Reversed-Phase HPLC (RP-HPLC): While less effective at separating geometric isomers than Ag+-HPLC, RP-HPLC with UV detection is a valuable tool. Conjugated dienes, like our target molecule, exhibit a characteristic UV absorbance around 230-235 nm, which allows for specific detection.[5][15] This method can effectively separate CLAs from saturated and non-conjugated unsaturated fatty acids.
| Feature | Gas Chromatography (GC-FID) | Silver-Ion HPLC (Ag+-HPLC) |
| Principle | Separation of volatile FAMEs in a capillary column based on polarity and boiling point. | Separation of fatty acids based on interaction of double bonds with silver ions. |
| Sample Prep | Mandatory Derivatization (Methylation). High risk of isomerization if not optimized.[5] | Can analyze underivatized fatty acids, minimizing sample manipulation.[14] |
| Resolution | Excellent with long (100m), highly polar cyanopropyl columns (e.g., Rt-2560).[11] | Superior separation of both positional and geometric isomers.[6] |
| Quantification | Well-established, robust quantification using an internal standard.[16] | Quantification is achievable with UV detection and proper standards.[17] |
| Primary Use | Routine quantitative analysis of known FAME profiles. | Detailed isomeric separation, analysis of complex mixtures, and preparative isolation. |
| Key Standard | AOAC Official Method 996.06.[10] | No single official method, but well-established in research literature.[14] |
Pillar 2: Designing a Robust Inter-Laboratory Cross-Validation Study
A cross-validation study is a formal process to assess the reproducibility of an analytical method across multiple laboratories.[18] Designing such a study requires meticulous planning to isolate and quantify sources of variation.
Step 1: Protocol Development and Laboratory Recruitment
-
Coordinating Laboratory: A lead laboratory must be designated to prepare and distribute samples, define the analytical protocol, and collate and analyze the final data.
-
Participant Selection: Recruit a statistically relevant number of competent laboratories (typically 5-10) with experience in fatty acid analysis.
-
Standardized Analytical Protocol (SOP): The coordinating lab must develop a highly detailed SOP. This document is the cornerstone of the study and must unambiguously define every step, from sample receipt to data reporting. Key sections include:
-
Sample storage conditions.
-
The exact procedure for methylation (if using GC).
-
GC or HPLC instrument parameters (column type, temperature program, mobile phase, flow rates, etc.).
-
Internal standard to be used (e.g., Heptadecanoic acid, C17:0, or Triundecanoin, C11:0 triglyceride).[9][11]
-
Calibration procedures and required standards.
-
Data analysis and calculation methods.
-
Step 2: Sample Preparation and Distribution
-
Material Selection: A homogenous bulk material should be chosen. This could be a well-characterized oil, a commercially available CLA mixture, or a certified reference material (CRM) if available.
-
Sample Set: The coordinating lab will prepare identical sample sets for each participant. A typical set should include:
-
Test Samples: Multiple, blind-coded replicates of the homogenous material.
-
Calibration Standards: Identical lots of primary standards for (10E,12Z)-Methyl Ester 10,12-Octadecadienoate and the internal standard.
-
Quality Control (QC) Sample: A sample with a known concentration of the analyte to assess accuracy.
-
Step 3: Analysis and Data Reporting
-
Execution: Each participating laboratory analyzes the sample set strictly according to the provided SOP. No deviations are permitted.
-
Data Submission: Results are submitted to the coordinating laboratory in a standardized format. This should include raw data (e.g., peak areas, retention times) and calculated final concentrations, along with chromatograms and calibration curves.
Step 4: Statistical Analysis and Interpretation
The coordinating laboratory performs a statistical analysis of the submitted data to evaluate the method's performance.
-
Outlier Removal: Use statistical tests (e.g., Grubb's test, Cochran's test) to identify and remove any statistically significant outliers from the dataset.
-
Precision Assessment:
-
Repeatability (sr): The variation in results within a single laboratory under the same operating conditions.
-
Reproducibility (sR): The variation in results between different laboratories. This is the key metric for the cross-validation study.
-
-
Accuracy Assessment: Compare the mean result from all labs to the known or certified value of the QC sample.
The workflow for this process can be visualized as a structured flow of materials and data, ensuring a systematic evaluation.
Caption: Workflow for an inter-laboratory cross-validation study.
Pillar 3: A Self-Validating Protocol for Cross-Lab Measurement
The following provides a detailed, step-by-step methodology for a cross-validation study using Gas Chromatography, based on established methods like AOAC 996.06.[10][16]
Experimental Protocol: GC-FID Analysis
1. Sample Preparation (Transesterification)
Causality: This step converts non-volatile fatty acids into volatile FAMEs for GC analysis. A base-catalyzed method is chosen to prevent isomerization of the conjugated double bonds in the target analyte.[5]
-
Accurately weigh approximately 25-50 mg of the provided oil sample into a screw-cap test tube.
-
Add a precise volume of the internal standard solution (e.g., C17:0 in hexane).
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[5]
-
Cap the tube tightly and heat at 50°C for 10 minutes in a water bath or heating block.
-
Cool the tube to room temperature. Add 0.1 mL of glacial acetic acid to neutralize the catalyst, followed by 5 mL of water.
-
Extract the FAMEs by adding 5 mL of hexane, vortexing for 1 minute, and allowing the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Repeat the extraction with another 5 mL of hexane and combine the extracts.
-
Dry the combined hexane extract over a small amount of anhydrous sodium sulfate. Transfer the final extract to a GC vial for analysis.
2. Gas Chromatography (GC-FID) Conditions
Causality: The specified long, polar column and temperature program are essential to achieve the resolution required to separate the target (10E,12Z) isomer from other C18:2 isomers.[9][11]
-
Instrument: Gas chromatograph equipped with an FID.
-
Column: Highly polar 100% biscyanopropyl polysiloxane column (e.g., Rt-2560, SP-2560, or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness.[11]
-
Carrier Gas: Helium or Hydrogen.[19]
-
Temperatures:
-
Injector: 250°C
-
Detector: 250°C
-
-
Oven Program: 100°C hold for 4 min, then ramp at 3°C/min to 240°C, hold for 15 min (This is a typical AOAC 996.06 program; it may need optimization).[10]
-
Injection: 1 µL, split ratio 50:1.
3. Calibration and Quantification
Causality: A multi-point calibration curve ensures linearity and accuracy of quantification across a range of concentrations.
-
Prepare a series of calibration standards containing known concentrations of the certified (10E,12Z)-Methyl Ester 10,12-Octadecadienoate standard and a constant concentration of the internal standard.
-
Inject each calibration standard and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the prepared test samples.
-
Calculate the concentration of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate in the samples using the regression equation from the calibration curve.
Caption: Standardized protocol for GC-FID analysis.
Conclusion and Best Practices
Achieving reproducible measurements of (10E,12Z)-Methyl Ester 10,12-Octadecadienoate across different laboratories is a challenging but attainable goal. Success hinges on minimizing variability at every stage of the analytical process. The primary sources of error lie in the sample derivatization and the chromatographic separation.
Key Recommendations for Laboratories:
-
Standardize Sample Preparation: Adopt a unified, base-catalyzed methylation protocol to prevent isomer alteration.
-
Invest in High-Resolution Columns: Utilize only long (100 m), highly polar cyanopropyl stationary phase columns specifically designed for FAME isomer analysis.
-
Use Certified Reference Materials: Whenever possible, use CRMs for calibration and quality control to ensure traceability and accuracy.
-
Participate in Proficiency Testing: Regularly participate in proficiency testing programs or inter-laboratory studies to benchmark performance and identify areas for improvement.
By implementing the comparative methodologies and the structured cross-validation protocol detailed in this guide, the scientific community can enhance the trustworthiness and consistency of data, fostering greater confidence in research findings and quality control assessments related to this biologically significant fatty acid isomer.
References
-
AOCS. A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). American Oil Chemists' Society. [Link]
-
Cruz-Hernandez, C., et al. (2019). Improved Identification of Conjugated Linoleic Acid Isomers Using Silver-Ion HPLC Separations. Journal of the American Oil Chemists' Society. [Link]
-
Czauderna, M., & Kowalczyk, J. (2002). An HPLC method for determining desirable or undesirable conjugated linoleic acid. Journal of Animal and Feed Sciences. [Link]
-
Jemili, B., et al. (2007). Gas Chromatographic Method for Analysis of Conjugated Linoleic Acids Isomers (c9t11, t10c12, and t9t11) in Broth Media as Applied to Isomer-producing Bacteria. Journal of Agricultural and Food Chemistry. [Link]
-
De la Riva, L. G., & Hartel, R. W. (2005). Gas chromatographic analysis of conjugated linoleic acids. CABI Digital Library. [Link]
-
Czauderna, M., et al. Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection. Semantic Scholar. [Link]
-
Lashkari, S., & Jensen, S. K. (2017). Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures. Data in Brief. [Link]
-
Organomation. (2026). Fatty Acid Analysis Using AOAC 996.06: Essential Sample Prep for Food Testing Labs. Organomation. [Link]
-
Czauderna, M., et al. (2010). A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk. Czech Journal of Animal Science. [Link]
-
Shimadzu Scientific Instruments. (2020). Modifying AOAC Method 996.06 for FAME Analysis in Foods: Faster Throughput Using Hydrogen Carrier Gas. Shimadzu. [Link]
-
PubChem. (10E,12Z)-octadecadienoate. National Center for Biotechnology Information. [Link]
-
Restek. (2020). Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis. Restek Resource Hub. [Link]
-
AOAC INTERNATIONAL. (2008). AOAC Official Method 996.06 Fat (Total, Saturated, and Unsaturated) in Foods. Scribd. [Link]
-
World Health Organization. (2013). PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. WHO. [Link]
-
NMPPDB. (10E,12Z)-methyl octadeca-10,12-dienoate. Natural Molecules in Plant Project DataBase. [Link]
-
Wikipedia. Cross-validation (analytical chemistry). Wikipedia. [Link]
-
Makar, P. A., et al. (2018). Evaluation of Analysis by Cross-Validation. Part I: Using Verification Metrics. MDPI. [Link]
-
Taylor & Francis. Cross validation – Knowledge and References. Taylor & Francis. [Link]
-
Hawkins, D. M., et al. (2003). Assessing Model Fit by Cross-Validation. ACS Publications. [Link]
-
Tetko, I. V., et al. (2008). Cross-validation strategies in QSPR modelling of chemical reactions. ResearchGate. [Link]
-
Eichmann, T. O. (2013). What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies?. ResearchGate. [Link]
-
PubChem. (10E,12Z)-Octadecadienoic acid methyl ester. National Center for Biotechnology Information. [Link]
-
Van Wychen, S., & Laurens, L. M. L. (2013). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure. National Renewable Energy Laboratory. [Link]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Interchim. [Link]
-
Reddy, G. S., et al. (2020). GC-MS analysis of bioactive compounds from the fruit extracts of Feronia elephantum and their in-vitro antidiabetic activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bouziane, A., et al. (2016). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kumar, R., & Kumar, S. (2018). Analysis of medicinally important phytocompounds from Argemone mexicana. Journal of Pharmacognosy and Phytochemistry. [Link]
Sources
- 1. (10E,12Z)-Octadecadienoic acid methyl ester | 21870-97-3 | Benchchem [benchchem.com]
- 2. (10E,12Z)-Octadecadienoic acid methyl ester | C19H34O2 | CID 5471014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aocs.org [aocs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. academic.oup.com [academic.oup.com]
- 10. blog.organomation.com [blog.organomation.com]
- 11. Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis [discover.restek.com]
- 12. interchim.fr [interchim.fr]
- 13. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. jafs.com.pl [jafs.com.pl]
- 16. who.int [who.int]
- 17. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 18. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 19. gcms.cz [gcms.cz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
